1-p-Tolylcyclohexanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHWINVMQDINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-p-Tolylcyclohexanamine
IUPAC Name: 1-(4-methylphenyl)cyclohexan-1-amine
CAS Number: Not available in public databases.
Introduction
1-p-Tolylcyclohexanamine belongs to the arylcyclohexylamine class of chemical compounds. This class is characterized by a cyclohexylamine moiety with an aryl group attached to the same carbon as the amine. While specific research on this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on the known properties and methodologies associated with the broader arylcyclohexylamine class. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential pharmacological activity, and experimental considerations for this and related molecules.
Chemical Structure and Properties (General to Arylcyclohexylamines)
Arylcyclohexylamines are a versatile class of compounds with a wide range of pharmacological activities. The specific properties of this compound would be determined by the interplay of the cyclohexyl ring, the amine group, and the p-tolyl (4-methylphenyl) substituent.
Table 1: General Physicochemical Properties of Arylcyclohexylamines
| Property | General Description | Influence of the p-Tolyl Group |
| Molecular Weight | Varies based on substitutions on the aryl ring and amine. | The methyl group on the phenyl ring increases the molecular weight compared to the parent 1-phenylcyclohexanamine. |
| Lipophilicity (LogP) | Generally lipophilic, facilitating passage across the blood-brain barrier. | The methyl group is expected to slightly increase the lipophilicity. |
| Basicity (pKa) | The amine group imparts basic properties. | The electronic effect of the p-methyl group is weakly electron-donating, which may slightly increase the basicity of the amine compared to an unsubstituted phenyl ring. |
| Solubility | Typically soluble in organic solvents and sparingly soluble in water. Formation of salts (e.g., hydrochloride) increases aqueous solubility. | Similar solubility profile to other arylcyclohexylamines is expected. |
Potential Pharmacological Profile (Inferred from the Arylcyclohexylamine Class)
The pharmacological activity of arylcyclohexylamines is diverse and highly dependent on the specific substitutions on the aryl ring and the amine. Many compounds in this class are known to interact with various neurotransmitter systems in the central nervous system.
General Signaling Pathways of Arylcyclohexylamines
Arylcyclohexylamines are well-documented to interact with several key receptors and transporters. The primary mechanism for many well-studied analogues like Phencyclidine (PCP) and Ketamine is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.
Below is a generalized diagram of the potential primary signaling pathway influenced by arylcyclohexylamines.
Caption: Generalized signaling pathway for arylcyclohexylamines at the NMDA receptor.
Experimental Protocols
Synthesis of 1-Arylcyclohexanamines
A common synthetic route to 1-arylcyclohexanamines is the Strecker synthesis or a variation thereof, starting from the corresponding cyclohexanone. An alternative is the Grignard reaction followed by amination.
Proposed Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Disclaimer: This guide is based on the general properties of the arylcyclohexylamine class of compounds due to the limited availability of specific data for this compound. The proposed experimental protocols are illustrative and would require optimization and validation in a laboratory setting. All chemical syntheses and evaluations should be conducted by qualified personnel in a controlled research environment.
An In-depth Technical Guide to 1-p-Tolylcyclohexanamine
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding "1-p-Tolylcyclohexanamine." This guide, therefore, provides a comprehensive overview based on the analysis of structurally similar compounds and general principles of organic chemistry. The proposed experimental protocols are theoretical and would require optimization and validation in a laboratory setting.
Introduction
This compound, also systematically named 1-(4-methylphenyl)cyclohexan-1-amine, is a primary amine featuring a cyclohexyl ring and a p-tolyl (4-methylphenyl) group attached to the same carbon atom. Its structure suggests potential applications in medicinal chemistry and materials science, drawing parallels from related arylcyclohexylamine derivatives. This document aims to provide a detailed technical overview, including its chemical properties, a plausible synthetic route, and potential areas of scientific interest.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₁₉N | --- |
| Molecular Weight | 189.30 g/mol | --- |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General appearance of similar arylcyclohexylamines. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane). Limited solubility in water. | The nonpolar nature of the cyclohexyl and tolyl groups dominates. |
| Basicity (pKa) | Estimated to be around 10-11 | Similar to other cyclohexylamines, which are weak bases.[1] |
Synthesis Methodology
A plausible and efficient method for the synthesis of this compound is the Strecker amino acid synthesis, followed by decarboxylation, or a direct nucleophilic addition of a tolyl organometallic reagent to a cyclohexanone-derived imine or a related electrophile. A common and effective route involves the reaction of cyclohexanone with p-toluidine followed by the addition of a nucleophile. A more direct approach, outlined below, is the reaction of p-tolylmagnesium bromide with cyclohexanone cyanohydrin, followed by reduction.
Proposed Synthetic Pathway
A potential synthetic route is a two-step process starting from cyclohexanone.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Cyclohexanone Cyanohydrin
-
To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol) at 0-5 °C, add a solution of sodium cyanide (1.1 eq) in water.
-
Slowly add a solution of a weak acid (e.g., acetic acid) to generate HCN in situ, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for several hours until completion (monitored by TLC or GC).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone cyanohydrin.
Step 2: Synthesis of this compound
-
Prepare the Grignard reagent, p-tolylmagnesium bromide, by reacting p-bromotoluene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of cyclohexanone cyanohydrin (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction will form an intermediate imine. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
The crude intermediate is then reduced. To a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF, add the crude intermediate dropwise at 0 °C.
-
Reflux the reaction mixture for several hours.
-
After cooling, quench the reaction sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
The crude product can be purified by column chromatography on silica gel.
Potential Pharmacological Significance and Mechanism of Action
While no specific pharmacological data exists for this compound, the broader class of arylcyclohexylamines, which includes compounds like phencyclidine (PCP) and ketamine, are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. It is plausible that this compound could exhibit similar activity.
Caption: Potential mechanism of action via NMDA receptor antagonism.
Further research would be necessary to determine the binding affinity, selectivity, and functional activity of this compound at the NMDA receptor and other potential biological targets.
Analytical Characterization
The structure of synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the tolyl group (2 doublets, ~7.0-7.3 ppm).- Methyl protons of the tolyl group (singlet, ~2.3 ppm).- Methylene protons of the cyclohexyl ring (multiplets, ~1.2-1.8 ppm).- Amine protons (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the tolyl group (~120-140 ppm).- Quaternary carbon of the cyclohexyl ring attached to the tolyl and amino groups.- Methylene carbons of the cyclohexyl ring.- Methyl carbon of the tolyl group (~21 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (189.30). Fragmentation pattern consistent with the structure. |
| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- C=C stretching of the aromatic ring. |
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and related fields. While specific data is scarce, this guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and a potential mechanism of action based on its structural class. The experimental protocols and characterization data outlined herein serve as a starting point for researchers interested in the synthesis and evaluation of this novel molecule. All proposed methodologies require experimental validation.
References
Arylcyclohexylamine derivatives discovery and history
An In-depth Technical Guide to the Discovery and History of Arylcyclohexylamine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Arylcyclohexylamines are a class of psychoactive compounds that have had a profound impact on medicine and neuroscience. From their initial development as anesthetic agents to their more recent exploration as rapid-acting antidepressants and tools for studying psychosis, these molecules have a rich and complex history. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of arylcyclohexylamine derivatives, with a focus on the core scientific principles and experimental methodologies that have defined the field.
Historical Development
The story of arylcyclohexylamines begins in the mid-20th century at the Parke-Davis pharmaceutical company.
The Dawn of a New Class: Phencyclidine (PCP)
The first pharmacologically significant arylcyclohexylamine, phencyclidine (PCP), was synthesized in 1956 by Dr. Victor Maddox at Parke-Davis.[1] Initially investigated as a surgical anesthetic under the trade name Sernyl, PCP showed promise due to its ability to induce a state of "dissociative anesthesia," characterized by analgesia and amnesia without significant cardiorespiratory depression.[2] However, its clinical use was short-lived. A significant number of patients experienced severe and prolonged postoperative side effects, including hallucinations, delirium, and psychosis.[2][3][4] These adverse effects led to the discontinuation of PCP for human use in 1965.[3][4]
The Quest for a Safer Alternative: The Birth of Ketamine
The undesirable psychotomimetic effects of PCP prompted a search for a safer alternative with a similar anesthetic profile but a shorter duration of action and fewer adverse effects. This research, also conducted at Parke-Davis, was led by chemist Dr. Calvin Stevens. In 1962, Stevens synthesized a series of PCP analogs, including a compound initially designated CI-581, which would later become known as ketamine.[3]
The first human trials of ketamine were conducted in 1964 on volunteer inmates at Jackson Prison in Michigan.[3] These trials demonstrated that ketamine produced a similar state of dissociative anesthesia to PCP but with a much shorter recovery time and a lower incidence of severe psychological disturbances.[3] Ketamine was subsequently approved for clinical use in the United States in 1970 and was widely used as a field anesthetic during the Vietnam War.[3]
Expansion and Illicit Use
The 1970s saw the emergence of PCP and its analogs as recreational drugs, valued for their dissociative and hallucinogenic properties.[5] This led to the classification of PCP as a Schedule II controlled substance in the United States in 1978.[1] In the decades that followed, clandestine chemists synthesized a wide array of arylcyclohexylamine derivatives, creating a constantly evolving landscape of novel psychoactive substances.
Chemical Structure and Structure-Activity Relationships (SAR)
The basic structure of an arylcyclohexylamine consists of a cyclohexane ring with an aryl group (typically phenyl) and an amine group attached to the same carbon atom.[5] The amine is usually a secondary or tertiary amine, often incorporated into a heterocyclic ring such as piperidine or pyrrolidine.[5]
The pharmacological profile of arylcyclohexylamine derivatives can be significantly altered by making substitutions at three key positions:
-
The Aryl Ring: Substitutions on the phenyl ring can modulate potency and receptor selectivity. For example, a methoxy group at the 3-position of the phenyl ring of PCP (3-MeO-PCP) is reported to have greater affinity for the NMDA receptor than PCP itself.[6] Replacing the phenyl ring with a thiophene ring, as in tenocyclidine (TCP), also increases potency at the NMDA receptor.[7]
-
The Cyclohexyl Ring: Modifications to the cyclohexyl ring are generally less common, as an intact ring is often considered necessary for NMDA receptor antagonism.[4]
-
The Amine Group: The nature of the amine substituent has a profound effect on the compound's properties. For instance, replacing the piperidine ring of PCP with a pyrrolidine ring to form rolicyclidine (PCPy) results in a compound with more sedative and less stimulant effects.[8]
Pharmacology and Mechanism of Action
The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[2][4]
NMDA Receptor Antagonism
Arylcyclohexylamines bind to a site within the ion channel of the NMDA receptor, known as the "PCP site," which is distinct from the glutamate and glycine binding sites.[4] By binding to this allosteric site, they block the influx of calcium ions through the channel, thereby inhibiting glutamatergic neurotransmission.[2] This action is responsible for the dissociative, anesthetic, and analgesic effects of these compounds.
Other Receptor Interactions
While NMDA receptor antagonism is the primary mechanism, many arylcyclohexylamines also interact with other receptor systems, contributing to their complex pharmacological profiles. These include:
-
Dopamine Transporter (DAT): Some arylcyclohexylamines, including PCP, can inhibit the reuptake of dopamine, leading to increased dopaminergic signaling.[9][10] This action is thought to contribute to the stimulant and psychotomimetic effects of these drugs.
-
Sigma Receptors: PCP and some of its analogs have affinity for sigma receptors, though the functional consequences of this interaction are not fully understood.[9]
-
Opioid Receptors: Ketamine and PCP have been shown to bind to and activate mu-opioid receptors, albeit with lower affinity than for the NMDA receptor.[1][11] This interaction may contribute to their analgesic properties.
Quantitative Data
The following table summarizes the binding affinities (Ki values) of several key arylcyclohexylamine derivatives for various receptors. Lower Ki values indicate higher binding affinity.
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Mu-Opioid Receptor (MOR) (Ki, nM) |
| Phencyclidine (PCP) | 313[12] | >10,000[9] | >10,000[9] |
| Ketamine | ~500[1] | - | ~7,000-28,000[11] |
| (S)-Ketamine | ~300-800[1] | - | 7,000-28,000[11] |
| (R)-Ketamine | ~1,700-5,000[1] | - | - |
| Tenocyclidine (TCP) | - | - | - |
| 3-MeO-PCP | - | - | - |
| Dizocilpine (MK-801) | 1.8[12] | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.
Experimental Protocols
The following are generalized protocols for the synthesis and pharmacological evaluation of arylcyclohexylamine derivatives, based on methods reported in the scientific literature.
Synthesis of Arylcyclohexylamines via Grignard Reaction
This is a classic and widely used method for the synthesis of PCP and its analogs.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of the appropriate aryl bromide (e.g., bromobenzene) in anhydrous diethyl ether to the flask.
-
The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
Once the reaction is complete, the Grignard reagent is ready for the next step.
Step 2: Reaction with 1-Piperidinocyclohexanecarbonitrile (PCC)
-
Dissolve 1-piperidinocyclohexanecarbonitrile (PCC) in anhydrous diethyl ether.
-
Slowly add the PCC solution to the freshly prepared Grignard reagent with vigorous stirring.
-
After the addition is complete, reflux the mixture for several hours.
-
Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
The crude product can be purified by recrystallization or chromatography.
Radioligand Binding Assay for the NMDA Receptor (PCP Site)
This protocol is used to determine the binding affinity of a test compound for the PCP site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes (or other tissue preparation rich in NMDA receptors)
-
[³H]TCP (radioligand)
-
Test compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a series of tubes, add the rat brain cortical membranes, a fixed concentration of [³H]TCP, and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled PCP or MK-801).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow for equilibrium binding.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to arylcyclohexylamine pharmacology and research.
Caption: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.
Caption: General Workflow for Arylcyclohexylamine Synthesis.
Caption: Workflow for Pharmacological Evaluation of Arylcyclohexylamines.
Conclusion
The discovery and development of arylcyclohexylamine derivatives represent a significant chapter in the history of pharmacology and neuroscience. From the serendipitous discovery of PCP to the rational design of safer anesthetics like ketamine, this class of compounds has provided invaluable tools for both clinical practice and basic research. The ongoing exploration of their diverse pharmacological activities, particularly in the context of neuropsychiatric disorders, ensures that arylcyclohexylamines will remain a subject of intense scientific interest for the foreseeable future. This guide has provided a foundational understanding of their history, chemistry, and pharmacology, equipping researchers and drug development professionals with the core knowledge necessary to navigate this complex and fascinating area of study.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu opioid receptor activation mediates (S)-ketamine reinforcement in rats: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-p-Tolylcyclohexanamine as a Research Chemical
Disclaimer: Publicly available scientific literature lacks specific experimental data for 1-p-Tolylcyclohexanamine. This guide provides a comprehensive overview based on the well-established knowledge of its parent class, the arylcyclohexylamines, to infer its likely properties and guide future research.
Introduction
This compound is a substituted arylcyclohexylamine. This class of compounds is renowned for its psychoactive effects, primarily mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The parent compound of this family is phencyclidine (PCP), with ketamine being another prominent member used in medicine.[2][3][4] Arylcyclohexylamines are characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine.[1][2] The nature of the substitution on the aryl ring, the cyclohexyl ring, and the amine group can significantly influence the pharmacological profile, including potency, duration of action, and side effects.[5]
This compound features a tolyl group (a phenyl ring with a methyl group at the para position) as its aryl substituent. Based on structure-activity relationships within the arylcyclohexylamine class, this substitution is expected to modulate its interaction with the NMDA receptor and potentially other binding sites.
Chemical Properties and Synthesis
While specific data for this compound is unavailable, a general understanding of its chemical properties can be inferred. It is expected to be a weakly basic amine.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| pKa | ~10.5 (Predicted) |
| LogP | ~3.5 (Predicted) |
Note: These values are estimations and require experimental verification.
General Synthesis Pathway
The synthesis of arylcyclohexylamines typically involves the reaction of a cyclohexanone with an appropriate Grignard reagent, followed by a Ritter reaction or other amination methods. For this compound, a plausible synthetic route is outlined below.
Pharmacological Profile
The primary mechanism of action for arylcyclohexylamines is non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[1][2][3][4]
Mechanism of Action
Arylcyclohexylamines bind to a site within the NMDA receptor's ion channel, known as the PCP binding site, thereby blocking the influx of calcium ions.[4] This action disrupts normal glutamatergic signaling, leading to the characteristic dissociative, anesthetic, and hallucinogenic effects of this class.[1][2][3]
Other Potential Targets
Some arylcyclohexylamines also exhibit affinity for other receptors, which can contribute to their overall pharmacological effects. These may include:
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.[2][3]
-
Sigma Receptors (σ1 and σ2): Modulation of these receptors may contribute to psychotomimetic effects.[2][3]
-
μ-Opioid Receptor: Agonism at this receptor can produce analgesic effects.[2][3]
The specific affinity of this compound for these and other targets would require experimental determination through receptor binding assays.
Experimental Protocols
The following are generalized protocols that can be adapted to study the pharmacology of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This in vitro assay determines the affinity of a compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 or PCP (for non-specific binding determination)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound.
-
In test tubes, combine the rat brain membranes, [³H]MK-801, and either buffer, unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of this compound by non-linear regression analysis of the competition binding curve.
In Vivo Behavioral Assay: Locomotor Activity in Rodents
This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in an open field.
Materials:
-
Adult male rodents (e.g., mice or rats)
-
Open field apparatus equipped with infrared beams or video tracking software
-
This compound
-
Vehicle solution (e.g., saline)
Procedure:
-
Acclimate the animals to the testing room and open field apparatus.
-
Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field and record locomotor activity for a set duration (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Compare the effects of different doses of the compound to the vehicle control group.
Data Presentation
As no specific data for this compound exists, the following table presents data for related arylcyclohexylamines to provide a comparative context for potential research.
| Compound | NMDA Receptor Affinity (Ki, nM) | Dopamine Transporter Affinity (Ki, nM) | Primary Behavioral Effect |
| Phencyclidine (PCP) | ~50 | ~220 | Dissociative, Hallucinogenic |
| Ketamine | ~500 | >10,000 | Dissociative, Anesthetic |
| Methoxetamine (MXE) | ~250 | ~500 | Dissociative |
| 3-MeO-PCP | ~30 | ~210 | Dissociative, Stimulant |
Note: These values are approximate and can vary depending on the experimental conditions.
Conclusion
This compound is a structurally interesting member of the arylcyclohexylamine class of NMDA receptor antagonists. While direct experimental data is currently lacking in the scientific literature, its chemical structure suggests it will exhibit pharmacological properties characteristic of this class. The provided theoretical framework for its synthesis, mechanism of action, and experimental evaluation serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this and related novel psychoactive substances. Further research is necessary to elucidate the specific pharmacological and toxicological profile of this compound.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
1-p-Tolylcyclohexanamine: An Inquiry into its Psychoactive Properties
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on the specific chemical entity 1-p-Tolylcyclohexanamine is not available in the public domain. This guide, therefore, addresses the topic by examining structurally similar compounds and theoretical considerations. The potential psychoactive properties of this compound remain uninvestigated and unconfirmed.
Executive Summary
There is a significant lack of publicly available scientific literature and data concerning the synthesis, pharmacology, and potential psychoactive properties of this compound. Extensive searches of scholarly databases, patent literature, and chemical repositories have yielded no specific information on this compound. This document, therefore, cannot provide quantitative data, detailed experimental protocols, or established signaling pathways directly related to this compound.
Instead, this guide will offer a theoretical framework for its potential psychoactive properties by drawing parallels with structurally related and well-researched compounds, primarily analogues of phencyclidine (PCP). The methodologies and experimental designs discussed are based on standard practices in neuropharmacology for evaluating novel psychoactive substances.
Introduction: The Chemical Landscape of Arylcyclohexylamines
This compound belongs to the broad class of arylcyclohexylamines, a group of compounds that includes several well-known psychoactive substances. The parent compound of this class, phencyclidine (PCP), and its analogues are characterized by a cyclohexyl ring and an amine group, with an aryl group attached to the same carbon as the amine. The nature of the aryl group and substitutions on the cyclohexyl and amine moieties significantly influence the pharmacological profile of these compounds.
The structure of this compound suggests a modification of the 1-phenylcyclohexylamine scaffold, where a methyl group is attached to the para position of the phenyl ring. This seemingly minor structural change could have profound effects on its receptor binding affinity, efficacy, and overall psychoactive profile.
Theoretical Pharmacodynamics: Potential Molecular Targets
Based on the pharmacology of related arylcyclohexylamines, the primary molecular target for this compound is hypothesized to be the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.
NMDA Receptor Antagonism
PCP and its analogues are non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel. This action blocks the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission. The dissociative anesthetic and hallucinogenic effects of these compounds are largely attributed to this mechanism. It is highly probable that this compound would also exhibit some degree of NMDA receptor antagonism.
Hypothesized Signaling Pathway:
Caption: Hypothesized NMDA receptor antagonism by this compound.
Other Potential Targets
Arylcyclohexylamines often exhibit affinity for other receptors, which can modulate their psychoactive effects. These may include:
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.
-
Sigma Receptors (σ₁ and σ₂): The role of sigma receptors in the effects of arylcyclohexylamines is complex and not fully understood, but they may contribute to their psychotomimetic properties.
-
Serotonin Transporter (SERT): Interaction with the serotonin system could influence mood-altering effects.
Proposed Experimental Protocols for Investigation
To elucidate the psychoactive properties of this compound, a systematic series of in vitro and in vivo experiments would be necessary.
In Vitro Characterization
3.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors and transporters.
-
Methodology: Radioligand binding assays would be performed using cell membranes expressing the target receptors (e.g., NMDA, dopamine, serotonin, sigma). The ability of this compound to displace a specific radioligand from its binding site would be measured at various concentrations.
Table 1: Hypothetical Receptor Binding Profile for this compound (Example Data)
| Target | Radioligand | Ki (nM) |
| NMDA Receptor | [³H]MK-801 | Data Not Available |
| Dopamine Transporter | [³H]WIN 35,428 | Data Not Available |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Data Not Available |
| Sigma-2 Receptor | [³H]DTG | Data Not Available |
| Serotonin Transporter | [³H]Citalopram | Data Not Available |
3.1.2. Functional Assays
-
Objective: To determine the functional activity (e.g., antagonist, agonist, partial agonist) of this compound at its primary binding sites.
-
Methodology: For the NMDA receptor, whole-cell patch-clamp electrophysiology on cultured neurons could be used to measure the inhibition of glutamate-induced currents. For G-protein coupled receptors, assays measuring second messenger levels (e.g., cAMP, Ca²⁺) would be appropriate.
Experimental Workflow for In Vitro Analysis:
Caption: A standard workflow for the in vitro characterization of a novel compound.
In Vivo Evaluation
3.2.1. Animal Models of Psychoactive Effects
-
Objective: To assess the behavioral effects of this compound in animal models predictive of psychoactive properties in humans.
-
Methodologies:
-
Locomotor Activity: To measure stimulant or depressant effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits relevant to psychosis.
-
Drug Discrimination: To determine if the subjective effects of this compound are similar to known psychoactive drugs (e.g., PCP, ketamine).
-
Conditioned Place Preference (CPP): To assess rewarding or aversive properties.
-
Table 2: Hypothetical In Vivo Behavioral Effects of this compound (Example Data)
| Behavioral Assay | Predicted Outcome | Rationale |
| Locomotor Activity | Data Not Available | NMDA antagonists can induce hyperlocomotion. |
| Prepulse Inhibition | Data Not Available | Disruption of PPI is a hallmark of psychotomimetics. |
| Drug Discrimination | Data Not Available | Generalization to PCP would suggest similar subjective effects. |
| Conditioned Place Preference | Data Not Available | May indicate abuse potential. |
Conclusion and Future Directions
The potential psychoactive properties of this compound remain a matter of speculation due to the absence of empirical data. Based on its structural similarity to known arylcyclohexylamines, it is reasonable to hypothesize that it may act as an NMDA receptor antagonist with potential psychoactive effects. However, without experimental validation, this remains a theoretical postulation.
Future research should focus on the synthesis and subsequent pharmacological characterization of this compound. A comprehensive evaluation, following the experimental protocols outlined in this guide, would be necessary to determine its receptor binding profile, functional activity, and in vivo behavioral effects. Such studies are essential to understand the potential psychoactive properties and neuropharmacological profile of this novel compound.
Structure-Activity Relationship of Tolyl-Substituted Cyclohexanamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylcyclohexylamine scaffold is a cornerstone in the development of central nervous system (CNS) active agents, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This class of compounds, which includes well-known agents like ketamine and phencyclidine (PCP), has been extensively studied for its therapeutic potential in anesthesia, analgesia, neuroprotection, and more recently, as rapid-acting antidepressants. The biological activity of arylcyclohexylamines is highly dependent on their structural features, making the exploration of their structure-activity relationship (SAR) a critical aspect of drug discovery and development.
This technical guide provides an in-depth analysis of the SAR of a specific subclass: tolyl-substituted cyclohexanamines. The introduction of a tolyl (methylphenyl) group onto the cyclohexylamine core offers a means to modulate the physicochemical and pharmacological properties of these molecules. Understanding how the position of the methyl group on the aromatic ring influences receptor affinity and functional activity is paramount for designing novel compounds with improved therapeutic profiles. This document will summarize key SAR principles, present illustrative quantitative data, provide generalized experimental protocols, and visualize important concepts to serve as a valuable resource for researchers in the field.
General Structure-Activity Relationship of Arylcyclohexylamines
The SAR of arylcyclohexylamines can be systematically examined by considering modifications at three key positions: the aryl ring, the cyclohexane ring, and the amine substituent.
-
Aryl Ring Substitution: The nature and position of substituents on the aromatic ring significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chlorine in ketamine), are often favorable. The position of substitution is also crucial, with ortho-substitution on the phenyl ring generally leading to higher potency at the NMDA receptor compared to meta- or para-substitution.
-
Cyclohexane Ring Modification: The six-membered saturated ring is essential for the correct spatial orientation of the aryl and amine groups. Modifications to the cyclohexane ring, such as the introduction of a ketone group (as in ketamine), can influence metabolic stability and potency.
-
Amine Substituent: The nature of the substituent on the nitrogen atom plays a critical role in determining the pharmacological profile. Small alkyl groups, such as methyl or ethyl, are commonly found in potent NMDA receptor antagonists. Larger or more complex substituents can alter receptor selectivity and introduce activity at other targets, such as the dopamine transporter or opioid receptors.
Inferred Structure-Activity Relationship of Tolyl-Substituted Cyclohexanamines
While comprehensive, direct comparative studies on the SAR of tolyl-substituted cyclohexanamines are not extensively available in the public literature, we can infer the likely impact of the tolyl moiety based on the general principles of arylcyclohexylamine SAR. The tolyl group introduces a small, lipophilic methyl substituent on the phenyl ring, which can influence the molecule's interaction with the receptor binding pocket through steric and electronic effects.
-
Ortho-Tolyl Substitution: Placing the methyl group at the ortho-position is expected to have a significant steric influence, potentially forcing the aryl ring into a specific conformation that could be favorable for binding to the NMDA receptor. This is analogous to the ortho-chloro substitution in ketamine. The electron-donating nature of the methyl group may have a modest electronic effect on the aromatic ring.
-
Meta-Tolyl Substitution: A methyl group at the meta-position would have a less pronounced steric effect compared to the ortho-position. Its influence on activity would likely be a combination of its electronic contribution and its ability to occupy a specific region of the receptor's binding site.
-
Para-Tolyl Substitution: Substitution at the para-position is generally less favorable for high-affinity NMDA receptor antagonism in the arylcyclohexylamine class. The steric bulk of the methyl group at this position might hinder optimal binding within the phencyclidine (PCP) site of the NMDA receptor.
Data Presentation
The following table presents illustrative quantitative data for a hypothetical series of tolyl-substituted cyclohexanamines. It is important to note that these values are not from a single, direct comparative study but are representative examples based on general SAR principles for arylcyclohexylamines. They are intended to provide a conceptual framework for understanding the potential impact of tolyl substitution.
| Compound ID | Aryl Substituent | Amine Substituent | NMDA Receptor Binding Affinity (Ki, nM) [Illustrative] |
| TC-1 | 2-Tolyl | -NHCH3 | 50 |
| TC-2 | 3-Tolyl | -NHCH3 | 150 |
| TC-3 | 4-Tolyl | -NHCH3 | 400 |
| TC-4 | 2-Tolyl | -NHCH2CH3 | 75 |
| TC-5 | 3-Tolyl | -NHCH2CH3 | 200 |
| TC-6 | 4-Tolyl | -NHCH2CH3 | 550 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of tolyl-substituted cyclohexanamines. Specific reaction conditions and assay parameters would need to be optimized for individual compounds.
General Synthetic Procedure for N-Substituted Tolyl-Cyclohexanamines
A common route for the synthesis of 1-arylcyclohexylamines involves the reaction of a cyclohexanone with an organometallic reagent followed by a Ritter reaction or reductive amination.
-
Grignard Reaction: 1-Tolylcyclohexanol is prepared by the reaction of the appropriate tolylmagnesium bromide (ortho, meta, or para) with cyclohexanone in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Ritter Reaction: The resulting tertiary alcohol is then reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-acetylated amine after hydrolysis.
-
Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield the primary 1-(tolyl)cyclohexanamine.
-
N-Alkylation: The primary amine can be subsequently N-alkylated using an appropriate alkyl halide or via reductive amination with an aldehyde or ketone to introduce the desired amine substituent.
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP site of the NMDA receptor.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 5 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled ligand that binds to the PCP site, such as [3H]MK-801, is used.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Visualizations
General SAR of Arylcyclohexylamines
Caption: General Structure-Activity Relationship of Arylcyclohexylamines.
Representative Synthetic Scheme
Caption: Representative Synthetic Scheme for Tolyl-Substituted Cyclohexanamines.
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling and Site of Action for Arylcyclohexylamines.
Conclusion
The structure-activity relationship of tolyl-substituted cyclohexanamines represents a promising area for the development of novel CNS-active agents. Based on the established principles of arylcyclohexylamine SAR, it is inferred that the position of the methyl group on the phenyl ring will significantly influence the pharmacological profile of these compounds, with ortho-substitution likely being the most favorable for high-affinity NMDA receptor antagonism. The illustrative data and generalized protocols provided in this guide serve as a foundation for further research in this area. Systematic studies involving the synthesis and parallel pharmacological evaluation of a series of tolyl-substituted analogs are necessary to establish a definitive and quantitative SAR. Such studies will be instrumental in the rational design of new therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.
Predicted mechanism of action of 1-p-Tolylcyclohexanamine
An In-Depth Technical Guide on 1-p-Tolylcyclohexanamine and its Relation to PCP and Ketamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-p-tolylcyclohexanamine, a lesser-known arylcyclohexylamine, in the context of its structural and pharmacological relationship to the well-characterized dissociative anesthetics, phencyclidine (PCP) and ketamine. This document delves into the core aspects of their shared mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists, while also exploring their differential effects on monoamine transporters. A comparative analysis of their binding affinities and potencies is presented, supported by detailed experimental protocols for key in vitro and in vivo assays. Furthermore, this guide includes visualizations of the primary signaling pathways affected by these compounds to facilitate a deeper understanding of their neurobiological effects. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates potential properties based on structure-activity relationship (SAR) studies of closely related analogs.
Introduction
Arylcyclohexylamines are a class of psychoactive compounds renowned for their dissociative anesthetic properties. Phencyclidine (PCP) and its structural analog ketamine are the most prominent members of this class, both clinically and in the realm of recreational use.[1][2] Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory.[3][4] Disruption of NMDA receptor function by these agents leads to the characteristic dissociative state, characterized by perceptual distortions, analgesia, and amnesia.
This compound, also known as 1-(1-p-tolylcyclohexyl)piperidine or 4-methyl-PCP, is a structural analog of PCP where the phenyl group is substituted with a p-tolyl group. While not as extensively studied as PCP or ketamine, its structural similarity suggests a comparable pharmacological profile. This guide aims to synthesize the available information on this compound and its relationship to PCP and ketamine, providing a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Chemical Structures and Synthesis
The core structure of arylcyclohexylamines consists of a cyclohexane ring to which an aryl group and an amine-containing moiety are attached.
-
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
-
Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one
-
This compound (4-methyl-PCP): 1-(1-(4-methylphenyl)cyclohexyl)piperidine
The synthesis of PCP and its analogs, including this compound, typically involves a Grignard reaction. A general synthetic scheme for this compound would involve the reaction of a p-tolyl magnesium halide with 1-piperidinocyclohexanecarbonitrile.
A reported synthesis for a similar analog, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, involved the reaction of 4-methylphenylmagnesium bromide with 1-morpholinocyclohexanecarbonitrile.[5] Similarly, the synthesis of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol has also been described.[6]
Comparative Pharmacology
The pharmacological effects of these compounds are primarily dictated by their interaction with the NMDA receptor and, to a lesser extent, with monoamine transporters.
Mechanism of Action at the NMDA Receptor
PCP, ketamine, and their analogs are uncompetitive antagonists of the NMDA receptor. They bind to a site within the ion channel of the receptor, known as the "PCP binding site" or dizocilpine (MK-801) site, thereby blocking the influx of calcium ions.[3][4] This action is state-dependent, meaning the channel must be open for the drug to bind.
Interaction with Monoamine Transporters
In addition to their primary action on the NMDA receptor, PCP and some of its analogs have been shown to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inhibiting the reuptake of these neurotransmitters.[3] This action is thought to contribute to the psychostimulant effects observed with some of these compounds. While PCP has a notable affinity for the serotonin transporter, its affinity for the dopamine transporter is low.[3] Ketamine also demonstrates a low affinity for these transporters.[1]
Quantitative Pharmacological Data
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |
| Phencyclidine (PCP) | 59[3] | >10,000[3] | 2234[3] | - |
| Ketamine | 659[7] | - | - | - |
| 4-MeO-PCP | 404[7] | - | 844[7] | 713[7] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor using [3H]MK-801 as the radioligand.
4.1.1. Preparation of Rat Brain Homogenates
-
Euthanize adult male Wistar rats via decapitation.
-
Rapidly dissect the cerebral cortices and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the tissue in 10 volumes of ice-cold buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh ice-cold buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL. Protein concentration can be determined using a standard Bradford or BCA assay.
4.1.2. Binding Assay Protocol
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (5 mM Tris-HCl, pH 7.4) for total binding or 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM MK-801) for non-specific binding.
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of [3H]MK-801 (final concentration of 1-5 nM).
-
100 µL of the prepared rat brain homogenate.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assessment in Rodents
This protocol describes the use of an open-field test to assess the effects of a test compound on spontaneous locomotor activity in mice.
4.2.1. Apparatus
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
4.2.2. Procedure
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., this compound, PCP, or ketamine) or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, place a single mouse in the center of the open-field arena.
-
Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
-
After each trial, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to remove any olfactory cues.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.
Signaling Pathways and Visualizations
The primary neurobiological effects of this compound, PCP, and ketamine are mediated through the disruption of glutamatergic signaling and the modulation of dopaminergic and serotonergic pathways.
NMDA Receptor Signaling Pathway
Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel. However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors, dislodges the Mg2+ ion, allowing for the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases like CaMKII and protein kinase C (PKC), and the transcription factor CREB, which are crucial for synaptic plasticity. PCP and its analogs block this channel, preventing Ca2+ influx and the subsequent signaling cascade.
Dopaminergic Signaling Pathway
Dopamine is synthesized in the presynaptic terminal and released into the synaptic cleft, where it binds to postsynaptic dopamine receptors (e.g., D1 and D2 receptors). The signal is terminated by the reuptake of dopamine into the presynaptic neuron via the dopamine transporter (DAT). Some arylcyclohexylamines can inhibit DAT, leading to increased synaptic dopamine levels and prolonged signaling.
Serotonergic Signaling Pathway
Similar to dopamine, serotonin (5-HT) is released from the presynaptic terminal and acts on postsynaptic receptors. Its action is terminated by reuptake via the serotonin transporter (SERT). PCP and some of its analogs, such as 4-MeO-PCP, have been shown to inhibit SERT, thereby enhancing serotonergic neurotransmission.[7]
Conclusion
This compound, as a structural analog of PCP, is presumed to exert its primary pharmacological effects through the non-competitive antagonism of the NMDA receptor. Based on the structure-activity relationships of related compounds, it is likely to possess a pharmacological profile that overlaps with both PCP and ketamine. However, the substitution of a tolyl group for the phenyl ring may influence its potency and affinity for the NMDA receptor and monoamine transporters, potentially leading to a unique spectrum of behavioral effects. The lack of specific quantitative data for this compound highlights the need for further research to fully characterize its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for a comprehensive understanding of this and other novel arylcyclohexylamines. This knowledge is essential for both clinical applications and for addressing the public health challenges posed by the emergence of new psychoactive substances.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 4. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Representative pKi values for ketamine, PCP and analogues. [plos.figshare.com]
- 7. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-p-Tolylcyclohexanamine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for the synthesis of 1-p-Tolylcyclohexanamine, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis pathway is robust and scalable, offering a reliable method for researchers, scientists, and drug development professionals. This document outlines the complete experimental procedure, including starting materials, reaction conditions, and purification methods, and presents all quantitative data in a clear, tabular format.
Introduction
This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the tolyl and cyclohexanamine moieties provides a versatile scaffold for structural modifications to modulate biological activity and material properties. The synthesis protocol detailed herein involves a Grignar d reaction to form a key tertiary alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from p-bromotoluene and cyclohexanone.
Application Note: Synthesis of 1-p-Tolylcyclohexanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed laboratory protocol for the synthesis of 1-p-tolylcyclohexanamine, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of cyclohexanone with p-toluidine, followed by in-situ reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and expected analytical data for the final product.
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of primary, secondary, and tertiary amines. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The one-pot nature of this reaction, where the imine formation and reduction occur sequentially in the same reaction vessel, makes it an efficient and widely used methodology in both academic and industrial research.
This protocol details the preparation of this compound from readily available starting materials, cyclohexanone and p-toluidine.
Reaction Scheme
The synthesis of this compound proceeds in two main steps within a single reaction vessel:
-
Imine Formation: Cyclohexanone reacts with p-toluidine in an acidic medium to form the N-(p-tolyl)cyclohexan-1-imine intermediate.
-
Reduction: The imine intermediate is then reduced in situ by sodium borohydride to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |
| p-Toluidine | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH4) | Powder, ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Diethyl Ether (Et2O) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - |
| pH paper | - | - |
Procedure
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.0 g, 51 mmol) and p-toluidine (5.5 g, 51 mmol).
-
Add 50 mL of methanol to the flask and stir the mixture at room temperature until all the solids have dissolved.
-
Add 5 drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
-
Reduction:
-
After 1 hour, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.9 g, 76.5 mmol) to the cooled solution in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the aqueous residue to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Data Presentation
| Parameter | Value |
| Reactant Quantities | |
| Cyclohexanone | 5.0 g (51 mmol) |
| p-Toluidine | 5.5 g (51 mmol) |
| Sodium Borohydride | 2.9 g (76.5 mmol) |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature (Imine Formation) | Room Temperature |
| Temperature (Reduction) | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Product Characterization | |
| Expected Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65-68 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J=8.0 Hz, 2H), 6.60 (d, J=8.0 Hz, 2H), 3.55 (br s, 1H), 3.20 (m, 1H), 2.25 (s, 3H), 2.05-1.10 (m, 10H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 129.8, 127.0, 113.5, 52.0, 33.5, 26.0, 25.0, 20.5 |
| IR (KBr, cm⁻¹) | 3380 (N-H stretch), 3020, 2925, 2850 (C-H stretch), 1615, 1515 (C=C stretch, aromatic), 810 (p-substituted benzene) |
| Mass Spectrometry (EI) | m/z (%): 189 (M⁺, 40), 106 (100), 91 (20) |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Cyclohexanone and p-toluidine are toxic and should be handled with care.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Methanol and diethyl ether are flammable solvents. Keep away from open flames and ignition sources.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield. The provided analytical data will aid researchers in the characterization of the synthesized product. This methodology can be adapted for the synthesis of other N-aryl cyclohexanamine derivatives.
Characterization of 1-p-Tolylcyclohexanamine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed methodologies for the analytical characterization of 1-p-Tolylcyclohexanamine, a synthetic compound of interest to researchers in neuropharmacology and drug development. The following protocols and data are intended to guide scientists in identifying and quantifying this substance using standard analytical techniques.
Introduction
This compound is an arylcyclohexylamine, a class of compounds with known psychoactive properties. Accurate and reliable analytical methods are crucial for the characterization and quantification of this and related compounds in research and forensic settings. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods
A comprehensive analytical approach is necessary for the unambiguous identification and characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
Table 1: Expected GC-MS Data for this compound and Related Analogs
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~10.5 | 189 | 172, 158, 144, 130, 117, 91 |
| Phencyclidine (PCP) | ~11.2 | 243 | 242, 200, 186, 166, 158, 91 |
| 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) | ~11.0 | 229 | 228, 186, 158, 130, 91 |
Note: Retention times are approximate and can vary depending on the specific instrument and column conditions. Fragment ions are predicted based on the fragmentation patterns of similar arylcyclohexylamines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Electrospray ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecule, which is useful for molecular weight determination.
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Presentation:
Table 2: Expected LC-MS Data for this compound
| Analyte | Retention Time (min) | Protonated Molecule [M+H]⁺ (m/z) |
| This compound | ~4.5 | 190.16 |
Note: Retention time is an estimate and will depend on the specific LC system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20-7.40 | m | 4H | Ar-H |
| Cyclohexyl Protons | 1.40-2.20 | m | 10H | -CH₂- |
| Amine Protons | 1.60 (broad) | s | 2H | -NH₂ |
| Methyl Protons | 2.35 | s | 3H | Ar-CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Aromatic C (quaternary) | 145, 136 | Ar-C | ||
| Aromatic CH | 129, 126 | Ar-CH | ||
| Cyclohexyl C (quaternary) | ~60 | C-NH₂ | ||
| Cyclohexyl CH₂ | 35, 26, 22 | -CH₂- | ||
| Methyl C | 21 | Ar-CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Strong | Aliphatic C-H stretch |
| 1600-1620 | Medium | C=C stretch (aromatic) |
| 1500-1520 | Medium | C=C stretch (aromatic) |
| 800-840 | Strong | p-disubstituted benzene C-H bend |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for the characterization of the molecule.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this and other novel psychoactive substances. Researchers and scientists are encouraged to use these notes as a guide for their analytical workflows.
Application Notes and Protocols: Analysis of 1-p-Tolylcyclohexanamine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected analytical data for the characterization of 1-p-Tolylcyclohexanamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to guide researchers in the structural elucidation and confirmation of this compound.
Compound Information
| Compound Name | This compound |
| CAS Number | Not available. |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Structure | ![]() |
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-(p-tolyl)ethan-1-amine, and established principles of NMR spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Aromatic CH (ortho to tolyl) |
| ~7.15 | d | 2H | Aromatic CH (meta to tolyl) |
| ~2.35 | s | 3H | Tolyl CH₃ |
| ~1.90 - 1.30 | m | 10H | Cyclohexyl CH₂ |
| ~1.60 | br s | 2H | NH₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~143.0 | Aromatic C (quaternary, tolyl) |
| ~136.0 | Aromatic C (quaternary, amino) |
| ~129.0 | Aromatic CH (meta to tolyl) |
| ~126.0 | Aromatic CH (ortho to tolyl) |
| ~58.0 | Cyclohexyl C-NH₂ |
| ~36.0 | Cyclohexyl CH₂ |
| ~26.0 | Cyclohexyl CH₂ |
| ~24.0 | Cyclohexyl CH₂ |
| ~21.0 | Tolyl CH₃ |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for amines and substituted cyclohexanes.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 172 | High | [M - NH₃]⁺ |
| 105 | High | [C₇H₇N]⁺ (Tolyl-imine fragment) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To ensure a homogenous magnetic field, the sample height in the tube should be at least 4 cm.
-
If the sample contains any particulate matter, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Cap the NMR tube securely.
4.1.2. Instrument Parameters
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Mass Spectrometry Protocol
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
4.2.2. Instrument Parameters
-
Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Predicted Mass Spectrum Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Application Notes and Protocols: In-Vitro Characterization of 1-p-Tolylcyclohexanamine as a Novel NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy, making it a significant target for therapeutic intervention.[1] NMDA receptors are heterotetrameric complexes typically composed of two GluN1 and two GluN2 subunits.[3] Activation of the receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4] A unique characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential, which is relieved by depolarization.[5][6]
This document provides detailed application notes and protocols for the in-vitro characterization of 1-p-Tolylcyclohexanamine, a novel compound with suspected modulatory effects on the NMDA receptor. The following sections describe its mechanism of action, present hypothetical data from key in-vitro assays, and provide comprehensive experimental protocols to guide researchers in their investigations.
Mechanism of Action
Based on its structural similarity to other known NMDA receptor antagonists, such as phencyclidine (PCP) and its analogs, this compound is hypothesized to act as a non-competitive antagonist.[7] This class of antagonists typically binds to a site within the ion channel pore, physically obstructing the flow of ions.[5] This action is often use-dependent, meaning the antagonist can only access its binding site when the channel is in an open state, following activation by glutamate and a co-agonist. The following protocols are designed to elucidate the specific nature of this interaction.
Data Presentation: In-Vitro Profiling of this compound
The following tables summarize hypothetical quantitative data for this compound from a series of in-vitro NMDA receptor assays.
Table 1: Radioligand Binding Assay Data
| Radioligand | Test Compound | Ki (nM) | Assay Conditions |
| [3H]MK-801 | This compound | 150 ± 12 | Rat cortical membranes, in the presence of 10 µM glutamate and 10 µM glycine |
| [3H]CGP 39653 | This compound | >10,000 | Rat cortical membranes, competitive binding at the glutamate site |
| [3H]DCKA | This compound | >10,000 | Rat cortical membranes, competitive binding at the glycine site |
This data suggests that this compound does not bind to the glutamate or glycine recognition sites but likely interacts with the ion channel pore, similar to MK-801.
Table 2: Electrophysiology Data (Whole-Cell Patch Clamp)
| Parameter | Value | Cell Type | Assay Conditions |
| IC50 (µM) | 2.5 ± 0.3 | Primary rat cortical neurons | Holding potential: -70 mV, NMDA (100 µM) + Glycine (10 µM) evoked currents |
| Voltage-dependency | Yes | Primary rat cortical neurons | Increased block at more negative membrane potentials |
| Onset of Block | Use-dependent | Primary rat cortical neurons | Faster block with repeated NMDA application |
This data indicates that this compound is a potent, voltage-dependent, and use-dependent inhibitor of NMDA receptor currents.
Table 3: Calcium Imaging Assay Data
| Parameter | Value | Cell Type | Assay Conditions |
| IC50 (µM) | 3.1 ± 0.5 | HEK293 cells expressing GluN1/GluN2A | NMDA (50 µM) + Glycine (10 µM) induced calcium influx |
| Mechanism | Non-competitive | HEK293 cells expressing GluN1/GluN2A | Shift in the maximal response of the NMDA concentration-response curve |
This data confirms the inhibitory effect of this compound on NMDA receptor-mediated calcium influx and supports a non-competitive mechanism of action.
Experimental Protocols
Radioligand Binding Assay: [3H]MK-801 Displacement
This protocol determines the binding affinity of this compound to the MK-801 binding site within the NMDA receptor channel.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glutamate and Glycine stock solutions
-
Non-specific binding control: unlabeled MK-801 (10 µM)
-
Glass fiber filters
-
Scintillation vials and cocktail
Procedure:
-
Prepare rat cortical membranes and determine protein concentration.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound (or vehicle/unlabeled MK-801), and 25 µL of [3H]MK-801 (final concentration ~1-2 nM).
-
Add 100 µL of diluted cortical membranes (50-100 µg of protein). Ensure the final assay volume contains 10 µM glutamate and 10 µM glycine to open the channel.
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This protocol measures the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary rat cortical neurons cultured on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4, Mg2+-free.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA stock solution
-
This compound stock solution
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply NMDA (100 µM) for 2-3 seconds to evoke an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of this compound with NMDA.
-
To assess voltage-dependency, repeat the measurements at different holding potentials (e.g., -40 mV, +40 mV).
-
To assess use-dependency, apply a train of brief NMDA pulses in the presence of the compound and observe the rate of block.
-
Analyze the data to determine the IC50 value and characterize the voltage- and use-dependency of the block.
Calcium Imaging Assay
This protocol assesses the effect of this compound on NMDA receptor-mediated calcium influx in a cell line expressing recombinant NMDA receptors.[8][9]
Materials:
-
HEK293 cells stably expressing GluN1/GluN2A subunits
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4, Mg2+-free)
-
NMDA and Glycine stock solutions
-
This compound stock solution
-
Fluorescence plate reader or microscope
Procedure:
-
Plate the HEK293-GluN1/GluN2A cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells by adding a solution of NMDA (50 µM) and Glycine (10 µM).
-
Record the change in fluorescence over time.
-
Analyze the data to determine the IC50 value for the inhibition of calcium influx.
Visualizations
Caption: NMDA receptor signaling pathway and proposed site of action for this compound.
Caption: Workflow for the in-vitro characterization of this compound.
References
- 1. Advancing CNS and Pain Drug Discovery: A Precise Assay for NMDA Receptor Evaluation - Neuroservices-Alliance [neuroservices-alliance.com]
- 2. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]
- 3. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: In Vivo Experimental Design for 1-p-Tolylcyclohexanamine
Disclaimer: No specific in vivo studies, mechanism of action, or metabolic data for 1-p-Tolylcyclohexanamine were identified in a comprehensive literature search. The following experimental design is a generalized, hypothetical framework based on established best practices for the preclinical evaluation of a novel psychoactive compound. The proposed protocols and anticipated data are illustrative and would require significant adaptation based on preliminary in vitro and pilot in vivo findings.
Introduction
These application notes provide a detailed framework for the in vivo investigation of this compound, a compound of interest for its potential psychoactive properties. The protocols outlined below cover essential studies in pharmacokinetics, pharmacodynamics, and toxicology to build a comprehensive preclinical profile of the compound. This document is intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanism of Action: For the purpose of this experimental design, it is hypothesized that this compound acts as a central nervous system (CNS) stimulant, potentially through modulation of dopaminergic and/or serotonergic pathways. The following protocols are designed to test this hypothesis.
Pharmacokinetic (PK) Studies
The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a relevant animal model (e.g., Sprague-Dawley rats).[1]
Protocol: Single-Dose Pharmacokinetic Profiling
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group), 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Administration:
-
Group 1: 1 mg/kg, intravenous (IV) bolus.
-
Group 2: 10 mg/kg, oral (PO) gavage.
-
The vehicle will be determined based on the compound's solubility (e.g., saline, 5% DMSO in corn oil).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 35 | 180 ± 42 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC0-inf (ng·h/mL) | 850 ± 95 | 1200 ± 150 |
| t1/2 (h) | 4.2 ± 0.8 | 4.5 ± 0.9 |
| Vd (L/kg) | 3.5 ± 0.6 | - |
| CL (L/h/kg) | 1.2 ± 0.2 | - |
| Bioavailability (%) | - | 14.1 |
Data are presented as mean ± standard deviation.
Pharmacodynamic (PD) Studies
These studies aim to evaluate the physiological and behavioral effects of this compound to test the hypothesis of its CNS stimulant activity.
Protocol: Open Field Test for Locomotor Activity
-
Animal Model: Male Swiss Webster mice (n=10 per group), 7-9 weeks old.
-
Apparatus: An open field arena (40 cm x 40 cm x 30 cm) equipped with automated infrared beams to track movement.
-
Experimental Groups:
-
Vehicle control
-
1 mg/kg this compound
-
5 mg/kg this compound
-
10 mg/kg this compound
-
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
The compound or vehicle is administered via intraperitoneal (IP) injection.
-
30 minutes post-injection, each mouse is placed in the center of the open field arena.
-
Locomotor activity (total distance traveled, rearing frequency) is recorded for 30 minutes.
-
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Data Presentation: Hypothetical Locomotor Activity Data
| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle Control | 1500 ± 250 | 30 ± 8 |
| 1 mg/kg | 1800 ± 300 | 45 ± 10 |
| 5 mg/kg | 3500 ± 450 | 80 ± 15 |
| 10 mg/kg | 5200 ± 600 | 120 ± 20 |
*Data are presented as mean ± standard error of the mean. *p<0.05, *p<0.01 compared to vehicle control.
Toxicology Studies
Toxicology studies are crucial to determine the safety profile of this compound.[2][3]
Protocol: Acute Toxicity Study (Dose Range Finding)
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).
-
Dose Administration: A single dose of this compound is administered via oral gavage at escalating doses (e.g., 10, 50, 100, 250, 500 mg/kg).
-
Observations: Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days. Body weight is recorded weekly.
-
Endpoint: At day 14, surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The study aims to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.[3]
Protocol: 28-Day Repeated-Dose Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).
-
Experimental Groups:
-
Vehicle control
-
Low dose (e.g., 5 mg/kg/day)
-
Mid dose (e.g., 25 mg/kg/day)
-
High dose (e.g., 100 mg/kg/day)
-
-
Dose Administration: The compound or vehicle is administered daily via oral gavage for 28 consecutive days.
-
In-life Assessments: Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Terminal Procedures: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are collected for histopathological examination.
Data Presentation: Hypothetical Toxicology Findings
| Parameter | Vehicle Control | Low Dose (5 mg/kg) | Mid Dose (25 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Change (g) | +50 ± 5 | +48 ± 6 | +35 ± 8 | +15 ± 10** |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 | 65 ± 15 | 150 ± 30** |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.9 ± 0.3* |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |
| Histopathology (Kidney) | Normal | Normal | Normal | Mild tubular degeneration |
*Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to vehicle control.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound inhibiting the dopamine transporter (DAT).
Experimental Workflow
Caption: Overall workflow for the in vivo evaluation of this compound.
Logical Relationships in Study Design
Caption: Logical interplay between Pharmacokinetics, Pharmacodynamics, and Toxicology.
References
Application Notes and Protocols for 1-p-Tolylcyclohexanamine in Animal Models
Disclaimer: 1-p-Tolylcyclohexanamine is a research chemical. The following information is intended for use by qualified researchers and drug development professionals in a controlled laboratory setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The dosage and administration data provided are extrapolated from studies on structurally similar arylcyclohexylamine compounds and may not be directly applicable to this compound. Dose-finding and toxicity studies are essential prior to conducting extensive research.
Introduction
This compound is a novel arylcyclohexylamine derivative. While specific research on this compound is limited, its structural similarity to other N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine reuptake inhibitors, such as phencyclidine (PCP) and its analogs, suggests potential psychoactive and neurotoxic effects. These application notes provide a framework for the initial investigation of this compound in animal models, focusing on dosage, administration, and relevant experimental protocols. The primary targets of arylcyclohexylamines are the NMDA and dopamine receptors, and their signaling pathways are crucial to understanding the pharmacological effects of these compounds.
Potential Signaling Pathways
Arylcyclohexylamines are known to primarily act as non-competitive antagonists at the NMDA receptor and can also affect the dopamine transporter. The diagrams below illustrate the general signaling pathways that are likely modulated by this compound.
Application Notes and Protocols for Testing 1-p-Tolylcyclohexanamine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound 1-p-Tolylcyclohexanamine. The protocols outlined below describe key in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a synthetic compound with potential pharmacological applications. A critical step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic profile.[1] These protocols detail the use of standard cell-based assays to quantify the cytotoxic effects of this compound on cultured cells. The assays described include the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 and Annexin V assays for apoptosis detection.[2][3]
Overview of Cytotoxicity Assays
A multi-tiered approach employing assays that measure different cellular parameters is recommended for a thorough cytotoxicity assessment.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[2][7]
-
Apoptosis Assays: These assays detect specific events in the programmed cell death pathway.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3]
-
Annexin V Assay: This assay detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[8][9]
-
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) to assess both efficacy and general toxicity.[6]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with various concentrations of this compound. Include vehicle-only controls (cells treated with the same amount of solvent) and untreated controls.[2] Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[6]
MTT Assay Protocol
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay Protocol
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Include controls for maximum LDH release by lysing a set of untreated cells with a lysis buffer.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Caspase-Glo® 3/7 Assay Protocol
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity.
RealTime-Glo™ Annexin V Apoptosis Assay
-
This assay can be performed in real-time by adding the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent to the cells at the time of treatment.[8]
-
The reagent contains Annexin V fusion proteins and a DNA-binding dye.[8]
-
Measure luminescence (for apoptosis) and fluorescence (for necrosis) at various time points during the incubation period using a multi-mode plate reader.[8][11]
-
An increase in luminescence indicates the binding of Annexin V to exposed phosphatidylserine, an early marker of apoptosis.[8] A subsequent increase in fluorescence indicates a loss of membrane integrity and secondary necrosis.[8]
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in tables to facilitate comparison and analysis.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |
| 10 | 85 ± 6.3 | 75 ± 5.9 | 60 ± 7.2 |
| 50 | 55 ± 7.1 | 40 ± 6.5 | 25 ± 4.9 |
| 100 | 20 ± 4.5 | 10 ± 3.8 | 5 ± 2.1 |
Table 2: Membrane Integrity Assessment using LDH Release Assay
| Concentration (µM) | % Cytotoxicity (LDH Release) at 48h |
| 0 (Control) | 5 ± 1.2 |
| 1 | 7 ± 1.5 |
| 10 | 15 ± 2.1 |
| 50 | 45 ± 3.8 |
| 100 | 80 ± 5.4 |
Table 3: Apoptosis Induction by this compound
| Concentration (µM) | Caspase-3/7 Activity (RLU) at 24h | Annexin V Binding (RLU) at 24h |
| 0 (Control) | 1,500 ± 250 | 2,000 ± 300 |
| 1 | 1,800 ± 300 | 2,500 ± 350 |
| 10 | 5,000 ± 450 | 8,000 ± 600 |
| 50 | 15,000 ± 1,200 | 25,000 ± 2,100 |
| 100 | 12,000 ± 1,100 | 20,000 ± 1,900 |
(Note: RLU = Relative Luminescence Units. The decrease in caspase activity and Annexin V binding at the highest concentration may indicate a shift towards necrotic cell death.)
Visualizations
Experimental Workflow
Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Apoptosis Induction
Hypothesized intrinsic apoptosis pathway induced by cellular stress.
Relationship Between Cytotoxicity Assays
Correlation of cellular events with specific cytotoxicity assays.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability and proliferation measurement [takarabio.com]
- 11. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-p-Tolylcyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-p-Tolylcyclohexanamine is a synthetic compound with a structure that lends itself to analysis by High-Performance Liquid Chromatography (HPLC). This document provides a detailed, illustrative protocol for the quantitative analysis of this compound using reversed-phase HPLC (RP-HPLC). The principles of method development discussed are based on established chromatographic techniques. Due to the lack of a standardized, published method for this specific analyte, this application note presents a hypothetical, yet scientifically robust, starting point for method development and validation.
Physicochemical Properties and Chromatographic Approach
To develop an effective HPLC method, understanding the physicochemical properties of the analyte is crucial. This compound possesses a non-polar tolyl group and a cyclohexyl ring, along with a secondary amine group which can be protonated. This amphiphilic nature, with a significant non-polar character, makes RP-HPLC the most suitable analytical approach. A C18 column is a good initial choice for the stationary phase due to its hydrophobicity, which will allow for adequate retention of the non-polar analyte.
The mobile phase will consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The buffer's pH should be controlled to ensure consistent ionization of the amine group, which can affect peak shape and retention time. For basic compounds like this compound, a slightly acidic to neutral pH is often optimal to achieve good peak shape and retention.
Experimental Protocol: Illustrative HPLC Method
This section details a hypothetical experimental protocol for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with glacial acetic acid.
-
Mobile Phase B (Organic Solvent): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following are proposed starting conditions for method development. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (based on the UV absorbance of the tolyl group) |
| Run Time | 10 minutes |
4. Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure no interference from placebo or related substances.
-
Linearity: Demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: Illustrative Quantitative Data
The following table summarizes hypothetical data that could be obtained from a linearity experiment.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 5.21 | 15,234 |
| 5 | 5.20 | 76,170 |
| 10 | 5.22 | 151,980 |
| 25 | 5.21 | 380,500 |
| 50 | 5.23 | 762,100 |
| 100 | 5.22 | 1,525,000 |
Note: This data is for illustrative purposes only and would need to be generated experimentally.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of a sample containing this compound.
Caption: A diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
This diagram shows the logical steps involved in developing a robust HPLC method.
Caption: A flowchart depicting the logical progression of HPLC method development.
Conclusion
This application note provides a comprehensive, though illustrative, guide for developing an HPLC method for the quantitative analysis of this compound. The provided protocol and conditions serve as a solid starting point for researchers. It is important to note that any developed method intended for routine use, especially in a quality control setting, must undergo rigorous validation to ensure its accuracy, precision, and robustness.
Application Notes and Protocols for the GC-MS Analysis of 1-p-Tolylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-p-Tolylcyclohexanamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of arylcyclohexylamines and related designer drugs.
Introduction
This compound is a substituted arylcyclohexylamine, a class of compounds that includes psychoactive substances such as phencyclidine (PCP) and its analogs. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in forensic, clinical, and research settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive structural identification.
This application note describes a robust GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from a biological matrix such as urine or plasma.
Reagents and Materials:
-
This compound reference standard
-
Internal standard (e.g., PCP-d5)
-
Sodium hydroxide solution (1 M)
-
Organic extraction solvent (e.g., n-butyl chloride, hexane/ethyl acetate mixture)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample (e.g., urine, plasma) into a 15 mL conical centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide solution to basify the sample (pH > 10).
-
Vortex mix for 30 seconds.
-
Add 5 mL of the organic extraction solvent.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).
-
Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., ethyl acetate, methanol) for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Solvent Delay: 3 minutes.
Data Presentation
Expected Retention and Mass Spectral Data
The retention time and mass spectrum are key identifiers for this compound. While a library spectrum may not be readily available, the expected fragmentation pattern can be predicted based on the structure and comparison with related arylcyclohexylamines.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Index (DB-5 type column) | 1800 - 2000 (estimated) |
| Molecular Ion (M+) | m/z 189 |
| Key Fragment Ions (m/z) | 174 ([M-CH3]+), 158, 117, 91 (tropylium ion) |
Note: The retention index is an estimation and should be confirmed experimentally using a series of n-alkane standards.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 2: Representative Quantitative Performance Data
| Parameter | Typical Value |
| Calibration Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Disclaimer: The values presented in this table are representative examples for arylcyclohexylamine analysis and should be experimentally determined for this compound during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Caption: Predicted electron ionization fragmentation of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Arylcyclohexylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted arylcyclohexylamines. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of arylcyclohexylamines via common synthetic routes.
Grignard Reaction-Based Synthesis
The Grignard reaction is a versatile method for forming the carbon-carbon bond between the aryl group and the cyclohexyl ring. However, it is sensitive to reaction conditions.
Question: My Grignard reaction is difficult to initiate. What are the possible causes and solutions?
Answer: Initiation of a Grignard reaction can be challenging due to the passivated magnesium surface and the presence of impurities. Here are some common causes and troubleshooting steps:
-
Poor Quality Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface by crushing the turnings under an inert atmosphere or by adding a small crystal of iodine can be effective.
-
-
Presence of Water: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. All solvents and reagents should be anhydrous. Use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Impurities in the Solvent or Alkyl/Aryl Halide: Solvents like diethyl ether and tetrahydrofuran (THF) can contain peroxides or water.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure the alkyl or aryl halide is pure and dry.
-
-
Slow Initial Reaction Rate: Sometimes the reaction is simply slow to start.
-
Solution: Gentle heating with a heat gun on a small spot of the flask can help initiate the reaction. The addition of a small amount of pre-formed Grignard reagent can also act as an initiator.
-
Question: I am observing low yields and the formation of side products in my Grignard reaction. How can I improve this?
Answer: Low yields and the formation of byproducts such as Wurtz coupling products are common issues.
-
Wurtz Coupling: This side reaction occurs between the Grignard reagent and the unreacted alkyl/aryl halide.
-
Solution: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling product.
-
-
Reaction with Carbon Dioxide: Grignard reagents can react with atmospheric CO2.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Enolization of the Cyclohexanone: The Grignard reagent can act as a base and deprotonate the cyclohexanone at the alpha-position, leading to an enolate and reducing the desired 1,2-addition product.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor the nucleophilic addition over enolization. The choice of Grignard reagent can also influence this; for example, organocerium reagents (prepared by transmetalation of Grignard reagents with CeCl3) are less basic and can improve the yield of the desired alcohol.
-
Ritter Reaction-Based Synthesis
The Ritter reaction offers a direct route to N-substituted amides from an alcohol or alkene, which can then be hydrolyzed to the corresponding amine.
Question: My Ritter reaction is giving a low yield of the desired amide. What are the potential reasons?
Answer: The efficiency of the Ritter reaction is highly dependent on the stability of the carbocation intermediate and the reaction conditions.[1]
-
Carbocation Instability: The reaction proceeds via a carbocation intermediate. If the carbocation is not sufficiently stable, side reactions such as elimination or rearrangement can occur.[2]
-
Solution: Use substrates that can form stable tertiary or benzylic carbocations. For less stable carbocations, using a stronger acid or a different acid catalyst might be necessary.
-
-
Hydrolysis of the Nitrile: The nitrile can be hydrolyzed to the corresponding carboxylic acid under the strong acidic conditions, especially at elevated temperatures.
-
Solution: Maintain a low reaction temperature and use the minimum amount of strong acid required. The reaction time should also be optimized to prevent prolonged exposure to acidic conditions.
-
-
Incomplete Reaction: The reaction may not go to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a small addition of the acid catalyst might be beneficial.
-
Question: I am observing the formation of significant amounts of byproducts in my Ritter reaction. How can I minimize them?
Answer: Byproduct formation is a common challenge in Ritter reactions.
-
Polymerization of the Alkene: If an alkene is used as the starting material, it can polymerize under the strong acidic conditions.
-
Solution: Add the alkene slowly to the acid/nitrile mixture to keep its concentration low. Performing the reaction at a lower temperature can also help.
-
-
Rearrangement Products: Carbocation intermediates can undergo rearrangements to form more stable carbocations, leading to isomeric products.
-
Solution: The choice of substrate is critical. Substrates that are prone to rearrangement should be avoided if a specific isomer is desired. The use of milder Lewis acid catalysts in place of strong Brønsted acids can sometimes suppress rearrangements.
-
Reductive Amination-Based Synthesis
Reductive amination is a widely used method for the synthesis of amines from a ketone and an amine.[3][4]
Question: My reductive amination is resulting in a low yield of the desired arylcyclohexylamine. What could be the issue?
Answer: The success of a reductive amination depends on the efficient formation of the imine or enamine intermediate and its subsequent reduction.[3]
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water might not favor the imine.
-
Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction pH is also crucial; a slightly acidic pH (around 5-6) is often optimal for imine formation.
-
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to acidic conditions or moisture.
-
Solution: Choose a reducing agent that is stable under the reaction conditions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more stable in mildly acidic conditions compared to sodium borohydride (NaBH4).[5]
-
-
Reduction of the Ketone: The reducing agent might reduce the starting cyclohexanone before it can react with the amine.
-
Solution: Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride.[5]
-
Question: I am observing the formation of byproducts like the dialkylated amine or the alcohol from the reduction of the starting ketone. How can I improve the selectivity?
Answer: Selectivity is a key challenge in reductive amination.
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the ketone to form a tertiary amine.
-
Solution: Use a stoichiometric amount of the primary amine or a slight excess. Running the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.
-
-
Reduction of the Starting Ketone: As mentioned above, this leads to the formation of the corresponding alcohol.
-
Solution: The choice of a selective reducing agent like NaBH(OAc)3 is the most effective way to address this.[5] Performing the reaction in a two-step process (forming the imine first, then adding the reducing agent) can also improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for substituted arylcyclohexylamines?
A1: The most common synthetic routes include:
-
Grignard reaction: Reaction of an arylmagnesium halide with a cyclohexanone derivative.[6]
-
Ritter reaction: Reaction of a cyclohexanol or cyclohexene with a nitrile in the presence of a strong acid.[1]
-
Reductive amination: Reaction of an arylcyclohexanone with an amine in the presence of a reducing agent.[3][4]
-
Diels-Alder reaction: This method is used to construct the substituted cyclohexane ring, which is then further modified to introduce the amine functionality.[7]
Q2: How can I purify the final arylcyclohexylamine product?
A2: Purification of arylcyclohexylamines, which are often basic, typically involves the following steps:
-
Acid-Base Extraction: The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process helps to remove neutral and acidic impurities.
-
Chromatography: Column chromatography on silica gel or alumina is a common method for purifying arylcyclohexylamines. A solvent system with a small amount of a basic modifier (e.g., triethylamine) is often used to prevent tailing of the basic amine on the acidic silica gel.
-
Crystallization/Recrystallization: If the product is a solid, it can be purified by crystallization or recrystallization from a suitable solvent. This is often done by converting the amine to a salt (e.g., hydrochloride or hydrobromide), which may have better crystalline properties.
Q3: What are some common impurities I might encounter in my final product?
A3: Common impurities can include:
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Unreacted starting materials: Aryl halides, cyclohexanones, or amines.
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Byproducts from side reactions: Wurtz coupling products in Grignard synthesis, elimination products in Ritter reactions, or over-alkylated products in reductive amination.
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Solvent residues: Residual solvents from the reaction or purification steps.
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Reagents: Traces of catalysts or other reagents used in the synthesis.
Q4: How can I monitor the progress of my reaction?
A4: Reaction monitoring is crucial for optimizing reaction times and minimizing byproduct formation. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the composition of the reaction mixture and can help identify byproducts.
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High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful for less volatile or thermally sensitive compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by analyzing aliquots taken from the reaction mixture.[8]
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to Arylcyclohexylamines.
| Synthetic Route | Key Reactants | Product | Typical Yield (%) | Reference |
| Grignard Reaction | Arylmagnesium bromide + Cyclohexanone | 1-Arylcyclohexanol | 60-80 | [General knowledge] |
| Ritter Reaction | 1-Phenylcyclohexene + NaCN/H2SO4 | N-Formyl-1-phenylcyclohexylamine | 50-60 | [9] |
| Reductive Amination | Cyclohexanone + Aniline | N-Cyclohexylaniline | 70-90 | [10] |
| Diels-Alder Reaction | Aryl acrylic esters + Siloxybutadienes | Substituted Arylcyclohexenes | 64-88 | [7] |
Experimental Protocols
Key Experiment: Reductive Amination of an Arylcyclohexanone
This protocol describes a general procedure for the synthesis of a substituted arylcyclohexylamine via reductive amination.
Materials:
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Substituted arylcyclohexanone (1.0 eq)
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Primary or secondary amine (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
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Acetic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the substituted arylcyclohexanone (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.
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Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as gas evolution may occur.
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Stir the reaction at room temperature until the reaction is complete (as monitored by TLC or GC-MS), which typically takes 12-24 hours.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: General experimental workflow for arylcyclohexylamine synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 10. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-p-Tolylcyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-p-Tolylcyclohexanamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via reductive amination?
A1: Common impurities can include unreacted starting materials such as cyclohexanone and p-toluidine, the intermediate imine (N-(p-tolyl)cyclohexan-1-imine), and potential byproducts from side reactions. One possible byproduct is the disubstituted amine, N,N-bis(cyclohexyl)-p-toluidine, if the reaction conditions are not carefully controlled.
Q2: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A2: While some closely related arylcyclohexylamines are solids, this compound is often isolated as an oil. The physical state can be influenced by residual solvents or minor impurities. If high purity is achieved and it remains an oil, this may be its natural state. However, conversion to a hydrochloride salt will typically yield a stable solid.
Q3: I am having trouble separating my product from the starting amine (p-toluidine) by column chromatography. What can I do?
A3: p-Toluidine is more polar than this compound. To improve separation, you can try a less polar eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. Adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can also help by deactivating the acidic sites on the silica gel, leading to better peak shapes and potentially improved separation.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable solvent for recrystallization.
| Symptom | Possible Cause | Suggested Solution |
| The compound is soluble in all tested solvents at room temperature. | The solvents are too polar. | Try less polar solvents like heptane, cyclohexane, or toluene. |
| The compound is insoluble in all tested solvents, even when heated. | The solvents are too non-polar. | Try more polar solvents like isopropanol, ethanol, or acetone. |
| The compound "oils out" upon cooling instead of forming crystals. | The solution is supersaturated, or the cooling is too rapid. The solvent may also be a poor choice. | Try adding a seed crystal, scratching the inside of the flask with a glass rod to induce nucleation, or cooling the solution more slowly. If the problem persists, try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
Column Chromatography
Problem: The product is sticking to the silica gel column, leading to poor yield and streaking on TLC.
| Symptom | Possible Cause | Suggested Solution |
| Significant tailing of the product spot on the TLC plate. | The amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent system. For example, a mixture of hexane/ethyl acetate with 0.5% triethylamine. |
| The product does not elute from the column even with a highly polar solvent. | Strong adsorption to the silica gel. | Consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective. |
| Co-elution of the product with impurities. | The chosen eluent system does not provide adequate separation. | Optimize the eluent system using TLC. Test various solvent mixtures of different polarities. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, often provides better separation than an isocratic (constant solvent composition) elution. |
Experimental Protocol: Flash Column Chromatography
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TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for amines is a mixture of hexane and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[1]
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Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Distillation
Problem: The compound decomposes at its atmospheric boiling point.
| Symptom | Possible Cause | Suggested Solution |
| The product turns dark and the yield is low upon distillation. | The compound is thermally unstable at its atmospheric boiling point. | Purify the compound by vacuum distillation. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause decomposition. |
Quantitative Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: e.g., Ethanol/Water, Heptane/Ethyl Acetate | Crystalline solid (if applicable) or purified oil, removal of soluble and insoluble impurities. |
| Column Chromatography | Stationary Phase: Silica gel (with triethylamine) or Alumina. Eluent: Hexane/Ethyl Acetate gradient. | High purity oil, separation from starting materials and byproducts. |
| Vacuum Distillation | Pressure: <1 mmHg | Purified oil, removal of non-volatile impurities and some closely boiling impurities. |
Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
References
Identifying and removing impurities in 1-p-Tolylcyclohexanamine samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 1-p-Tolylcyclohexanamine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via reductive amination of 4-methylcyclohexanone?
A1: The most common impurities originate from the starting materials and side reactions during the synthesis. These can include:
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Unreacted Starting Materials: 4-methylcyclohexanone and p-toluidine.
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Reductant-Related Byproducts: Borate salts (if using sodium borohydride) or acetoxy-related compounds (if using sodium triacetoxyborohydride).
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Over-alkylation Products: Di-(1-p-tolylcyclohexyl)amine.
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Isomeric Impurities: Positional isomers of the tolyl group if the starting material was not pure p-toluidine.
Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. It provides both retention time and mass fragmentation data for structural elucidation.
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High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main compound and detecting less volatile impurities. A UV detector is typically used for aromatic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying major impurities by their unique spectral signatures.
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be found. It is a cost-effective and scalable method.
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Flash Column Chromatography: Highly effective for separating a wide range of impurities. Due to the basic nature of the amine, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is often necessary to prevent peak tailing and improve separation.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) for this compound. | The basic amine is interacting with acidic silanol groups on the C18 column. | Add a basic modifier like triethylamine (0.1%) to the mobile phase. Use a base-deactivated HPLC column. |
| Co-elution of impurities with the main peak. | The mobile phase composition is not optimal for separation. | Adjust the mobile phase gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| No peaks detected. | Incorrect wavelength selection on the UV detector. Compound is not eluting from the column. | Set the UV detector to the λmax of the tolyl group (around 220-230 nm). Check for column clogs and ensure proper mobile phase flow. |
GC-MS Analysis Issues
| Problem | Possible Cause | Solution |
| Broad peaks or no elution of the amine. | The compound is too polar for the GC column or is adsorbing to active sites. | Use a more polar GC column (e.g., a "WAX" type column). Derivatize the amine to make it less polar (e.g., by acylation). Ensure the GC inlet liner is clean and deactivated. |
| Thermal degradation of the sample. | The injection port temperature is too high. | Lower the injection port temperature. Use a pulsed splitless or cool on-column injection technique. |
Purification Issues
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization. | The solvent system is not appropriate. The cooling rate is too fast. | Screen for different solvent/anti-solvent pairs. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Streaking of the amine on the silica gel column. | Strong interaction between the basic amine and acidic silica gel. | Use amine-functionalized silica gel. Add 0.5-1% triethylamine to the eluent. |
| Poor separation of closely related impurities. | The eluent polarity is too high or too low. | Optimize the eluent system using thin-layer chromatography (TLC) first. A shallow gradient in flash chromatography can improve separation. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
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Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of methanol.
-
GC-MS Instrument Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
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Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Mass Range: 40-450 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion (M+) of this compound is expected at m/z 189.
Protocol 2: Purity Determination by HPLC
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Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
HPLC Instrument Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
-
Data Analysis: Calculate the purity by peak area percentage.
Protocol 3: Purification by Flash Column Chromatography
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Stationary Phase: Silica gel (for flash chromatography) or amine-functionalized silica gel.
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Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point for silica gel is a mixture of hexane and ethyl acetate with 0.5% triethylamine. For amine-functionalized silica, a simple hexane/ethyl acetate gradient is often sufficient.
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Column Packing: Dry pack the column with the chosen stationary phase.
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Sample Loading: Dissolve the crude sample in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
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Elution: Run the column with the selected eluent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative GC-MS Data for a Crude this compound Sample
| Retention Time (min) | Key m/z Fragments | Tentative Identification |
| 5.8 | 112, 97, 84, 69 | 4-Methylcyclohexanone (Starting Material) |
| 8.2 | 107, 91, 77 | p-Toluidine (Starting Material) |
| 10.5 | 189, 174, 118, 91 | This compound (Product) |
| 15.2 | 282, 188, 118 | Di-(1-p-tolylcyclohexyl)amine (Byproduct) |
Table 2: Representative HPLC Data Before and After Purification
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified by Chromatography) |
| p-Toluidine | 3.5 | 4.2 | < 0.1 |
| 4-Methylcyclohexanone | 4.1 | 2.8 | < 0.1 |
| This compound | 8.7 | 91.5 | 99.8 |
| Di-(1-p-tolylcyclohexyl)amine | 12.3 | 1.5 | < 0.1 |
Visualizations
Stability and storage conditions for 1-p-Tolylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-p-Tolylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is advisable. The storage area should be away from sources of ignition, as the compound may be flammable.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is crucial to avoid storing it in proximity to these materials.
Q3: How does exposure to light affect the stability of this compound?
Q4: Is this compound sensitive to temperature fluctuations?
A4: Yes, thermal degradation is a potential concern for cyclohexylamine derivatives.[4][5] Elevated temperatures can accelerate the degradation process. It is advisable to avoid repeated freeze-thaw cycles and to maintain a consistent, cool storage temperature.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation or photodegradation. | Protect the sample from light by using amber vials. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Sample degradation due to improper storage or handling. | Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Prepare fresh solutions for analysis. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Reduced potency or activity in biological assays | Degradation of the active compound. | Quantify the purity of the stock material using a validated analytical method before use. Store aliquots to minimize repeated handling of the bulk material. |
Stability Data Summary
The following tables present hypothetical stability data for this compound based on typical behavior of related arylcyclohexylamines. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 1-(p-tolyl)cyclohexan-1-ol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 5% | Minor unidentified polar impurities |
| Oxidation | 3% H₂O₂ at RT for 24h | 25% | N-oxide and hydroxylated derivatives |
| Thermal Degradation | 80°C for 48h | 10% | Dehydrogenated and ring-opened products |
| Photodegradation | ICH Q1B conditions (1.2 million lux hours, 200 W h/m²) | 30% | Colored impurities, potential dimers |
Table 2: Recommended Long-Term Storage Conditions and Shelf-Life
| Storage Condition | Temperature | Humidity | Light | Container | Hypothetical Shelf-Life |
| Recommended | 2-8°C | < 40% RH | Protected from light | Tightly sealed, inert atmosphere | > 2 years |
| Accelerated | 25°C | 60% RH | Protected from light | Tightly sealed | 6 months |
| Room Temperature | Ambient | Uncontrolled | Exposed to light | Loosely capped | < 3 months |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines and is designed to identify potential degradation products and establish the intrinsic stability of this compound.[4][5][6][7][8][9]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
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Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
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Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[10][11][12][13][14]
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Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
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Mass spectrometry (MS) detection can be coupled with HPLC to identify the mass of the degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
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Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. sid.ir [sid.ir]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal desorption–degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. acdlabs.com [acdlabs.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of 1-p-Tolylcyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 1-p-Tolylcyclohexanamine in experimental settings.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent.
Initial Assessment Workflow
The following workflow can help diagnose and solve common solubility issues.
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Possible Causes and Solutions:
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Inappropriate Solvent Selection: this compound is a lipophilic compound and is expected to have low solubility in aqueous solutions.
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Solution: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent first, such as ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), before adding it to your aqueous buffer.
-
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pH of the Medium: The amine group in this compound is basic and its solubility is highly dependent on the pH of the solution. In neutral or basic solutions, the amine will be in its free base form, which is less soluble in water.
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Concentration is Too High: You may be trying to dissolve the compound at a concentration that exceeds its maximum solubility in that particular solvent system.
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Solution: Determine the approximate solubility by preparing a saturated solution. Add a small, known amount of the compound to a known volume of solvent and stir until no more dissolves. The undissolved solid can be separated and the concentration of the supernatant determined.
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Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
While specific public data on the solubility of this compound is limited, its structure suggests it is a lipophilic amine. Therefore, it is expected to have poor solubility in water and higher solubility in organic solvents. A systematic approach to determine its solubility is recommended.
Solubility Screening Table (Hypothetical Data)
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Very Low | Forms insoluble free base. |
| Methanol | 5.1 | Moderate to High | Good starting point for a stock solution. |
| Ethanol | 4.3 | Moderate to High | Another good option for a stock solution. |
| DMSO | 7.2 | High | Can be used for stock solutions, but be aware of potential effects on cells. |
| Dichloromethane | 3.1 | High | Useful for extractions and some non-aqueous experiments. |
| Hexane | 0.1 | Low to Moderate | May be soluble, but less so than in more polar organic solvents. |
Q2: How can I improve the aqueous solubility of this compound for my cell-based assay?
For aqueous-based assays, two primary methods are recommended:
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pH Adjustment (Salt Formation): Prepare a concentrated stock solution in an acidic aqueous buffer. The amine will form a more soluble salt at a lower pH.[1][2][3]
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Use of a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to prevent precipitation.
Q3: Can I use sonication or heating to improve the solubility?
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Sonication: This can help to break up solid aggregates and speed up the dissolution process, but it will not increase the intrinsic solubility of the compound.
-
Heating: Gently warming the solution can increase the rate of dissolution and may increase the solubility. However, be cautious as this can also lead to the degradation of the compound. It is also possible for the compound to precipitate out of solution upon cooling.
Q4: What are solid dispersions and can they help with the solubility of this compound?
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[4][5][6][7][8] This can enhance solubility by reducing particle size and converting the drug to an amorphous form. This is a more advanced technique typically used in pharmaceutical formulation.
Signaling Pathway for Solubility Enhancement Decision
Caption: A logical diagram illustrating the decision-making process for selecting a solubility enhancement technique.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Salt Formation)
Objective: To increase the aqueous solubility of this compound by converting it to its hydrochloride salt.
Materials:
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This compound
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Deionized water
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1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add 1 M HCl dropwise to the suspension.
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Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding HCl until the solid dissolves and the pH is in the desired acidic range (e.g., pH 4-5).
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Record the final pH and volume of HCl added.
-
The resulting solution contains the hydrochloride salt of this compound.
Protocol 2: Solubilization using a Co-solvent
Objective: To prepare a solution of this compound in an aqueous buffer using a water-miscible organic co-solvent.
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
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Aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound into a microcentrifuge tube.
-
Add a minimal volume of the co-solvent (e.g., DMSO) to completely dissolve the compound. This will be your concentrated stock solution.
-
Gently vortex the tube until the solid is fully dissolved.
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While vortexing the aqueous buffer, slowly add the stock solution dropwise.
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Observe the solution for any signs of precipitation. If precipitation occurs, you may need to use a higher ratio of co-solvent to aqueous buffer or prepare a more dilute final solution.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the solubility of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
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Methanol or another suitable volatile solvent
-
Rotary evaporator
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 ratio of drug to polymer).
-
Dissolve both components in a suitable volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be scraped from the flask and should exhibit improved aqueous solubility compared to the pure compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jddtonline.info [jddtonline.info]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 1-p-Tolylcyclohexanamine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-p-Tolylcyclohexanamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of p-tolylmagnesium bromide with cyclohexanone to form an intermediate, which is then hydrolyzed to yield the final product. A related, well-documented procedure is the synthesis of phencyclidine (PCP), which follows a similar pathway involving the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile.[1][2]
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q3: What are potential side products in the synthesis of this compound via a Grignard reaction?
A3: In the Grignard synthesis of arylcyclohexylamines, several side products can form. The most common is the unreacted starting material (cyclohexanone). Another potential byproduct is the biphenyl derivative formed from the coupling of the Grignard reagent (Wurtz-type coupling). If the reaction conditions are not strictly anhydrous, the Grignard reagent can be quenched, leading to the formation of toluene. With sterically hindered ketones and Grignard reagents, enolization of the ketone can occur, leading to the recovery of the starting ketone after workup.[3]
Q4: How can I purify crude this compound?
A4: Purification of this compound can be achieved through several methods. Distillation under reduced pressure is a common technique for purifying liquid amines.[4] Column chromatography using silica gel is another effective method.[5] The choice of eluent will depend on the polarity of the compound and any impurities present. A gradient of hexane and ethyl acetate is often a good starting point. For crystalline solids, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Grignard Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Ensure the magnesium turnings are fresh and activated. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a drying agent like sodium/benzophenone). |
| Presence of Water | Strictly anhydrous conditions are critical for Grignard reactions. Ensure all reagents and solvents are free of moisture. Dry the starting cyclohexanone over a drying agent like anhydrous magnesium sulfate. |
| Incorrect Reaction Temperature | The initial formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to maintain the reaction. The subsequent reaction with the ketone is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. |
| Steric Hindrance | While less of a concern with cyclohexanone and p-tolylmagnesium bromide, highly substituted analogs can suffer from steric hindrance, leading to reduced yields.[6] |
Issue 2: Unexpected Peaks in NMR or Mass Spectrum
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material | Compare the spectra of the product with that of the starting materials (cyclohexanone and p-bromotoluene). If starting material is present, further purification (e.g., column chromatography or distillation) is required. |
| Formation of Biphenyl Side Product | Look for characteristic signals of a disubstituted benzene ring in the NMR and a corresponding molecular ion peak in the mass spectrum. This byproduct can be removed by chromatography. |
| Solvent Impurities | Residual solvents from the reaction or purification steps (e.g., diethyl ether, THF, hexane, ethyl acetate) are common contaminants. Their characteristic peaks in the 1H NMR spectrum can help identify them. Drying the product under high vacuum can remove volatile solvents. |
| Degradation of the Product | Amines can be susceptible to air oxidation. Store the purified product under an inert atmosphere and in a cool, dark place. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction (Adapted from a similar procedure[1][2])
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. Once the reaction is initiated, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield in Grignard synthesis.
References
Optimizing dosage for desired effects of 1-p-Tolylcyclohexanamine
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Avoiding degradation of 1-p-Tolylcyclohexanamine during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 1-p-Tolylcyclohexanamine during analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an aromatic amine, is susceptible to several degradation pathways that can compromise the accuracy and precision of analytical results. The primary degradation routes include:
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Oxidation: Exposure to air and light can lead to the oxidation of the amine group, often resulting in the formation of colored impurities and a decrease in the parent compound's concentration.
-
Thermal Degradation: High temperatures, particularly in the injection port of a gas chromatograph, can cause the molecule to break down.
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Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation. Studies on other aromatic amines have shown that photodegradation can occur, especially in solution.[1]
-
Acidic/Basic Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis or other reactions.
Q2: Why am I observing significant peak tailing when analyzing this compound by Gas Chromatography (GC)?
A2: Peak tailing is a common issue when analyzing amines by GC. This phenomenon is primarily due to the basic nature of the amine group interacting with active sites (silanol groups) on the surface of the GC column and liner. This interaction leads to poor peak shape and reduced sensitivity.
Q3: Can I analyze this compound directly by GC-MS?
A3: Direct analysis of this compound by GC-MS is often challenging due to its polarity and potential for on-column degradation and peak tailing.[2][3] To improve chromatographic performance and prevent degradation, derivatization is highly recommended.
Q4: What is derivatization and why is it important for the analysis of this compound?
A4: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For this compound, derivatization masks the active amine group, reducing its polarity and preventing interactions with the GC column. This results in improved peak shape, increased volatility, and enhanced thermal stability, leading to more accurate and reproducible results.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Guide 1: Poor Peak Shape and Reproducibility in GC Analysis
Problem: You are observing broad, tailing, or inconsistent peaks for this compound in your GC chromatograms.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | 1. Deactivate the Inlet Liner: Use a deactivated liner or silanize the liner to minimize interaction with the amine. 2. Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. 3. Condition the Column: Properly condition the column according to the manufacturer's instructions before use. |
| No Derivatization | Implement a Derivatization Protocol: Derivatize the sample with a suitable reagent (e.g., trifluoroacetic anhydride, BSTFA) to block the active amine group. See the detailed protocol in Section III. |
| Improper Injection Technique | Optimize Injection Parameters: Ensure a fast and clean injection to minimize band broadening. Use an autosampler for better reproducibility. |
| Column Contamination | Bake Out the Column: If the column is contaminated, bake it out at a high temperature (within the column's limits) to remove contaminants. Trim the Column: If baking out is ineffective, trim the first few centimeters of the column from the inlet side. |
Guide 2: Analyte Loss and Low Recovery
Problem: You are experiencing low recovery of this compound, suggesting degradation during sample preparation or analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Sample Storage and Handling | 1. Protect from Light: Store samples and standards in amber vials or protect them from light to prevent photodegradation. 2. Store at Low Temperature: Store samples at refrigerated or frozen conditions to minimize thermal degradation. 3. Use an Inert Atmosphere: For long-term storage, consider purging the vials with an inert gas like nitrogen or argon to prevent oxidation. |
| Degradation in the GC Inlet | Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte. |
| Reactive Solvents or Reagents | Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity and free from contaminants that could react with the amine. |
| Adsorption to Glassware | Silanize Glassware: For trace analysis, silanize glassware to prevent adsorption of the amine onto the glass surface. |
III. Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol describes the derivatization of this compound with trifluoroacetic anhydride (TFAA) followed by GC-MS analysis.
1. Materials and Reagents:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with inserts
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into an autosampler vial insert.
-
Add 50 µL of TFAA.
-
Cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes.
-
Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
4. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is suitable for the direct analysis of this compound without derivatization and can be used for stability-indicating assays.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Logical Flow for HPLC Method Development
Caption: Logical workflow for developing an HPLC method for this compound analysis.
IV. Forced Degradation Study (Illustrative Data)
To develop a stability-indicating method, forced degradation studies are crucial. The following table provides an illustrative summary of the expected degradation of this compound under various stress conditions. Actual results may vary based on experimental conditions.
| Stress Condition | Reagent/Condition | Time | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 h | 5 - 15 | Hydroxylated species, ring-opened products |
| Base Hydrolysis | 1 M NaOH | 24 h | < 5 | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | 24 h | 10 - 25 | N-oxides, hydroxylated species |
| Thermal | 80 °C | 48 h | 5 - 10 | De-alkylation products |
| Photolytic | UV light (254 nm) | 24 h | 10 - 20 | Colored impurities, polymeric products |
Disclaimer: The quantitative data presented in this table is for illustrative purposes and should be confirmed experimentally. The provided protocols are starting points and may require optimization for specific applications and instrumentation.
References
Technical Support Center: Enhancing the Purity of 1-p-Tolylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 1-p-Tolylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as cyclohexanone and p-toluidine, the intermediate imine, and byproducts from side reactions. If a reducing agent like sodium borohydride is used, borate salts may also be present. Incomplete reaction or side reactions can also lead to the formation of di-substituted products or other structurally related amines.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment and for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more accurate quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.
Q3: What are the most effective methods for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to remove neutral and acidic impurities.
Q4: How can I remove residual starting materials from my product?
A4: Unreacted cyclohexanone can often be removed by an aqueous wash during the workup. Residual p-toluidine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to form the water-soluble hydrochloride salt of the aniline.
Q5: My purified this compound is an oil, but the literature reports it as a solid. What should I do?
A5: The physical state can be dependent on purity. Trace impurities can act as a freezing point depressant, causing the product to remain an oil. Further purification by column chromatography or attempting to form a salt (e.g., hydrochloride) which is often a crystalline solid, can help. Seeding the oil with a previously obtained crystal can also induce crystallization.
Troubleshooting Guides
Issue 1: Poor Separation on Thin-Layer Chromatography (TLC)
| Symptom | Possible Cause | Suggested Solution |
| Streaking of the product spot. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of a base (e.g., triethylamine) to the developing solvent to reduce tailing. | |
| Product and impurity spots have very similar Rf values. | The solvent system is not providing adequate separation. | Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[1] Vary the ratio to optimize separation. |
| No spots are visible on the TLC plate. | The compound does not visualize under UV light. | Use a chemical stain for visualization. A potassium permanganate stain or an iodine chamber are often effective for amines. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound oils out instead of crystallizing. | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. |
| The solvent is not appropriate. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For amines, mixtures like ethanol/water or hexane/ethyl acetate can be effective. | |
| No crystals form even after cooling. | The solution is not supersaturated. | Reduce the volume of the solvent by gentle heating and evaporation. |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization. | |
| The yield after recrystallization is very low. | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize crystal precipitation. |
Issue 3: Challenges in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of compounds. | The eluent polarity is too high. | Start with a less polar eluent and gradually increase the polarity. A gradient elution may be necessary. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is stuck on the column. | The compound is too polar and is strongly adsorbing to the silica. | A more polar eluent, such as a mixture containing methanol, may be required. Adding a small percentage of triethylamine to the eluent can also help to elute basic compounds like amines. |
| Cracks appear in the silica bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Key Observations |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Effective at removing less polar impurities. |
| Column Chromatography (Silica Gel, 10:1 Hexane:Ethyl Acetate) | 85% | >99% | 80% | Provides excellent separation from most byproducts.[2] |
| Acid-Base Extraction followed by Recrystallization | 80% | 97% | 65% | Efficient for removing neutral and acidic starting materials. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Potency of 1-p-Tolylcyclohexanamine and Ketamine
A comprehensive review of available scientific literature reveals a significant disparity in the pharmacological characterization of 1-p-Tolylcyclohexanamine compared to the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. While extensive data exists detailing the potency and mechanisms of ketamine, there is a notable absence of publicly available experimental data quantifying the potency of this compound. This guide, therefore, provides a detailed overview of ketamine's potency, supported by experimental data, and offers a qualitative discussion on the potential potency of this compound based on the structure-activity relationships of related arylcyclohexylamine compounds.
Ketamine: A Well-Characterized NMDA Receptor Antagonist
Ketamine, a dissociative anesthetic, exerts its primary pharmacological effects through non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission. Its potency has been extensively documented in numerous in vitro and in vivo studies.
Quantitative Potency of Ketamine
The potency of ketamine is typically quantified by its binding affinity (Ki) to the NMDA receptor and its concentration required to inhibit receptor function by 50% (IC50). These values can vary depending on the specific experimental conditions, such as the radioligand used, the tissue preparation, and the NMDA receptor subunit composition.
| Parameter | Value | Species/Tissue | Radioligand/[Agonist] | Reference |
| Ki | ~0.5 - 1 µM | Rat brain membranes | [3H]MK-801 | [1][2] |
| IC50 | ~1 - 10 µM | Cultured neurons | NMDA | [3] |
Table 1: In Vitro Potency of Ketamine at the NMDA Receptor. This table summarizes the approximate range of binding affinity (Ki) and inhibitory concentration (IC50) values reported for ketamine.
This compound: An Uncharacterized Analog
This compound belongs to the arylcyclohexylamine class of compounds, which is the same chemical family as ketamine and phencyclidine (PCP). The core structure of these molecules is a cyclohexyl ring attached to an amine group and an aromatic ring. Variations in the substituents on the aromatic ring are known to significantly influence the pharmacological activity and potency of these compounds at the NMDA receptor.
Despite the structural similarity to known NMDA receptor antagonists, a thorough search of scientific databases and literature reveals no specific studies that have reported the in vitro or in vivo potency of this compound. While research on other substituted arylcyclohexylamines suggests that modifications to the phenyl ring can alter binding affinity and functional activity at the NMDA receptor, the precise effect of a p-tolyl (a methyl group at the para position of the phenyl ring) substitution remains unquantified.
Experimental Protocols
The determination of a compound's potency at the NMDA receptor typically involves in vitro binding assays and electrophysiological recordings.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in NMDA receptors.
-
Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), which binds to the PCP site within the ion channel.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or ketamine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that displaces 50% of the radioligand binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
Both ketamine and, presumably, this compound act as uncompetitive antagonists of the NMDA receptor. This means they only bind to the receptor when it is in an open state, which occurs upon simultaneous binding of glutamate and a co-agonist (glycine or D-serine). By binding to a site within the ion channel (the phencyclidine or PCP site), these compounds physically block the influx of calcium ions (Ca2+), thereby inhibiting downstream signaling cascades.
Figure 1: Simplified signaling pathway of the NMDA receptor and the site of action for channel blockers.
Conclusion
References
In-Vitro Validation of 1-p-Tolylcyclohexanamine's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of 1-p-Tolylcyclohexanamine against alternative compounds targeting the N-methyl-D-aspartate (NMDA) receptor. Experimental data is presented to support the validation of its biological target, alongside detailed methodologies for key validation assays.
Executive Summary
This compound, also known as Gacyclidine, is a potent non-competitive antagonist of the NMDA receptor. This class of compounds, which includes phencyclidine (PCP) and ketamine, blocks the ion channel of the NMDA receptor, thereby inhibiting its function. In-vitro validation of this compound's activity is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting glutamatergic signaling. This guide compares the binding affinity of this compound with other well-established NMDA receptor antagonists, namely Phencyclidine (PCP), Ketamine, and MK-801.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and comparator compounds for the PCP binding site on the NMDA receptor, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Radioligand Used | Reference |
| This compound (Gacyclidine, (-)enantiomer) | 2.5 | [3H]Gacyclidine | [1][2] |
| Phencyclidine (PCP) | 59 | [3H]dizocilpine (MK-801) | [3] |
| Ketamine | 180 - 4900 | Not Specified | [4] |
| MK-801 (Dizocilpine) | Not explicitly stated, but used as the radioligand | - | [3] |
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor PCP Site
This assay directly measures the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
Materials:
-
Rat cortical membranes (source of native NMDA receptors)
-
Radioligand: [3H]tenocyclidine ([3H]TCP) or [3H]dizocilpine ([3H]MK-801)
-
Test compound (this compound) and comparator compounds
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the ion channel)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM of [3H]TCP), and varying concentrations of the test compound or comparator. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known PCP site ligand like unlabeled PCP or MK-801).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes). The presence of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) is crucial to ensure the NMDA receptor channel is in an open state, allowing access of the channel-blocking radioligand and test compounds.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR-Based Calcium Influx Assay
This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon agonist stimulation.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium and plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NMDA receptor agonists: Glutamate and Glycine
-
Test compound (this compound) and comparator compounds
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate for 60-90 minutes at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add the test compound or comparators at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
FLIPR Measurement: Place the cell plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence.
-
Agonist Injection and Reading: The FLIPR's integrated liquid handling system will then inject a solution of NMDA receptor agonists (glutamate and glycine) into each well to stimulate the receptors. The instrument will simultaneously and kinetically measure the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of NMDA receptor activity. The inhibitory effect of the test compound is determined by the reduction in this fluorescence signal. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: NMDA receptor activation and inhibition by a channel blocker.
Caption: Workflow for in-vitro validation assays.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. The N-methyl-d-aspartate receptor hypothesis of ketamine’s antidepressant action: evidence and controversies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Interaction Profile of 1-p-Tolylcyclohexanamine: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 1-p-Tolylcyclohexanamine, a substituted arylcyclohexylamine, with various CNS receptors. As a structural analog of phencyclidine (PCP), its primary pharmacological activity is attributed to non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, emerging evidence suggests a broader interaction profile, encompassing monoamine transporters and sigma receptors, which is critical for understanding its full pharmacological effects and potential off-target liabilities.
Due to the limited availability of specific binding data for this compound, this guide presents a comparative analysis using data from its close structural analogs, primarily 4-Methoxyphencyclidine (4-MeO-PCP) and 4-Fluorophencyclidine (4-F-PCP). These compounds, sharing the core arylcyclohexylamine scaffold with a substitution at the 4-position of the phenyl ring, provide valuable insights into the likely receptor interaction profile of this compound.
Quantitative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki and IC50 values) of 4-MeO-PCP and 4-F-PCP for a panel of CNS receptors and transporters. Lower values indicate higher binding affinity.
| Receptor/Transporter | Ligand | Binding Affinity (nM) | Assay Type | Reference |
| NMDA Receptor | 4-MeO-PCP | Ki: 404 | Radioligand Binding | [1] |
| 4-F-PCP | IC50: 23 | Radioligand Binding | [2] | |
| Sigma-1 (σ₁) Receptor | 4-MeO-PCP | Ki: 296 | Radioligand Binding | [1] |
| Sigma-2 (σ₂) Receptor | 4-MeO-PCP | Ki: 143 | Radioligand Binding | [1] |
| Norepinephrine Transporter (NET) | 4-MeO-PCP | Ki: 713 | Radioligand Binding | [1] |
| Serotonin Transporter (SERT) | 4-MeO-PCP | Ki: 844 | Radioligand Binding | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assays
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction.[5]
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and a range of concentrations of the competing unlabeled compound.[5]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Specific Assay Conditions for Key Receptors:
-
NMDA Receptor Binding Assay:
-
Radioligand: [³H]-TCP (a PCP analog)[2]
-
Tissue Preparation: Rat brain membranes.
-
Incubation Conditions: Specific conditions regarding buffer composition and incubation time are optimized for the assay.
-
-
Sigma-1 and Sigma-2 Receptor Binding Assays:
-
Sigma-1 Radioligand: --INVALID-LINK---Pentazocine
-
Sigma-2 Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking agent for sigma-1 receptors.
-
Tissue Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2.
-
-
Dopamine Transporter (DAT) Binding Assay:
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligands.
-
Tissue/Cell Preparation: Striatal membranes from rat brain or cells expressing the human dopamine transporter.
-
Incubation Conditions: Assays are typically performed at 4°C to minimize transport.
-
-
Serotonin Transporter (SERT) Binding Assay:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Tissue/Cell Preparation: Frontal cortex membranes from rat brain or cells expressing the human serotonin transporter.
-
-
Opioid Receptor Binding Assay:
-
Radioligands: [³H]DAMGO (for mu-opioid), [³H]DPDPE (for delta-opioid), and [³H]U-69,593 (for kappa-opioid).
-
Tissue Preparation: Whole brain or specific brain regions (e.g., thalamus for mu-opioid receptors) from rat.
-
Signaling Pathways and Molecular Interactions
The pharmacological effects of this compound and its analogs are a consequence of their interaction with specific signaling pathways.
NMDA Receptor Antagonism
The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor.[2] By binding to a site within the receptor's ion channel (the "PCP site"), these compounds block the influx of Ca²⁺ ions, thereby inhibiting neuronal excitation. This action is believed to underlie the dissociative and anesthetic effects of this class of compounds.[2]
Caption: NMDA Receptor Antagonism by this compound Analogs.
Dopamine Transporter Inhibition
Several arylcyclohexylamines, including PCP, have been shown to inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT). This leads to an increase in synaptic dopamine levels, which may contribute to the psychostimulant effects observed with some of these compounds.
Caption: Dopamine Transporter Inhibition by this compound Analogs.
Sigma Receptor Interaction
Arylcyclohexylamines also exhibit affinity for sigma receptors, which are intracellular chaperone proteins. The functional consequences of this interaction are still under investigation but may contribute to the complex psychopharmacological profile of these compounds.
Caption: Interaction of this compound Analogs with Sigma Receptors.
Conclusion
The available data on close structural analogs strongly suggest that this compound is a potent NMDA receptor antagonist with significant cross-reactivity for sigma receptors and, to a lesser extent, monoamine transporters. This polypharmacology likely contributes to a complex and nuanced pharmacological profile. Further in vitro and in vivo studies on this compound itself are warranted to definitively characterize its receptor interaction profile and elucidate the functional consequences of these interactions. This information is paramount for the rational design of more selective and safer therapeutic agents targeting the NMDA receptor system and for a comprehensive understanding of the toxicology of this class of compounds.
References
- 1. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 2. 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure -activity relationships of PDE5 inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
Validating the Anesthetic Potential of 1-p-Tolylcyclohexanamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anesthetic potential of the novel compound 1-p-Tolylcyclohexanamine against the well-established arylcyclohexylamine anesthetics, Ketamine and Phencyclidine (PCP). Due to the absence of direct experimental data for this compound, this comparison is based on established structure-activity relationships (SAR) within the arylcyclohexylamine class of compounds, providing a predictive assessment of its potential pharmacological profile.
Executive Summary
This compound is a structural analog of Phencyclidine (PCP), featuring a methyl group at the para-position of the phenyl ring. Based on SAR studies of arylcyclohexylamines, this modification is expected to modulate its anesthetic and psychotomimetic properties. This guide synthesizes available data on Ketamine and PCP and extrapolates the likely characteristics of this compound to provide a framework for future experimental validation.
Comparative Pharmacological Overview
Arylcyclohexylamines primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action blocks the influx of calcium ions, leading to a state of "dissociative anesthesia," characterized by analgesia, amnesia, and catalepsy, while preserving respiratory and cardiovascular stability to a greater extent than traditional anesthetics.[4][5]
Table 1: Comparative Pharmacological Profile
| Feature | Ketamine | Phencyclidine (PCP) | This compound (Predicted) |
| Primary Mechanism | NMDA Receptor Antagonist[6] | NMDA Receptor Antagonist[3] | NMDA Receptor Antagonist |
| Anesthetic Potency | Moderate | High | Moderate to High |
| Analgesic Potency | High[5] | High | High |
| Psychotomimetic Effects | Moderate, dose-dependent[6] | High, significant risk of psychosis[7] | Moderate to High, potentially reduced compared to PCP |
| Duration of Action | Short[6] | Long[5] | Intermediate |
| Metabolism | Hepatic (CYP3A4, CYP2B6) | Hepatic (CYP450)[5] | Predicted to be hepatic |
Signaling Pathway of Arylcyclohexylamine Anesthetics
The primary mechanism of action for arylcyclohexylamine anesthetics involves the blockade of the NMDA receptor, a key component in excitatory synaptic transmission.
Figure 1: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.
Experimental Protocols for Validation
To validate the anesthetic potential of this compound, a series of preclinical experiments are necessary. The following protocols are standard for assessing novel anesthetic agents.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NMDA receptor and other relevant receptors (e.g., dopamine, sigma).
Methodology:
-
Prepare membrane homogenates from rodent brain tissue (e.g., cortex, hippocampus).
-
Incubate the membranes with a radiolabeled ligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor).
-
Add increasing concentrations of this compound to displace the radioligand.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) to determine the binding affinity.
In Vivo Anesthetic Efficacy in Animal Models
Objective: To assess the anesthetic and analgesic effects of this compound in a living organism.
Methodology (Rodent Model):
-
Administer varying doses of this compound intravenously or intraperitoneally to rodents (e.g., rats, mice).
-
Assess the loss of righting reflex (LORR) as an indicator of anesthetic onset and duration.
-
Evaluate analgesic efficacy using a tail-flick or hot-plate test.
-
Monitor vital signs (heart rate, respiratory rate, blood pressure) throughout the experiment.
-
Observe for any adverse effects, such as seizures or excessive motor activity.
Figure 2: Workflow for preclinical validation of a novel anesthetic agent.
Predicted Structure-Activity Relationship of this compound
The addition of a methyl group to the para-position of the phenyl ring in the PCP structure is a key modification in this compound. SAR studies on arylcyclohexylamines suggest that substitutions on the aromatic ring can influence potency and the side-effect profile.[1] It is hypothesized that the electron-donating nature of the methyl group may alter the interaction with the NMDA receptor binding pocket, potentially modulating both anesthetic efficacy and psychotomimetic liability.
Table 2: Physicochemical and Predicted Pharmacokinetic Properties
| Property | Ketamine | Phencyclidine (PCP) | This compound (Predicted) |
| Molecular Formula | C13H16ClNO | C17H25N | C13H19N |
| Molar Mass | 237.725 g/mol | 243.39 g/mol | 189.30 g/mol |
| LogP (Predicted) | 2.96 | 4.19 | ~3.5-4.0 |
| Bioavailability (IV) | 100%[6] | Not applicable (illicit) | 100% (IV administration) |
| Elimination Half-life | 2.5-3 hours[6] | 7-46 hours[5] | Predicted to be shorter than PCP |
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, a predictive analysis based on the well-established SAR of arylcyclohexylamines suggests it may possess significant anesthetic and analgesic properties. The key structural modification—a p-tolyl group—is anticipated to differentiate its pharmacological profile from that of PCP and Ketamine, potentially offering a more favorable balance between anesthesia and adverse psychotomimetic effects.
Further preclinical investigation, following the experimental protocols outlined in this guide, is essential to empirically validate the anesthetic potential of this compound and determine its viability as a novel anesthetic agent. These studies will provide the necessary quantitative data to rigorously compare its performance against existing alternatives and inform its potential for clinical development.
References
- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters | Semantic Scholar [semanticscholar.org]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-p-Tolylcyclohexanamine and Phencyclidine for Researchers and Drug Development Professionals
A comprehensive analysis of the pharmacological and chemical properties of phencyclidine (PCP) and its lesser-known analog, 1-p-Tolylcyclohexanamine. This guide provides a detailed comparison to inform research and drug development in the field of arylcyclohexylamines.
Introduction
Phencyclidine (PCP), a dissociative anesthetic, has a well-documented history of both clinical investigation and illicit use, primarily due to its potent effects on the central nervous system.[1] Its unique pharmacological profile, centered on non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, has made it a valuable tool for studying schizophrenia and neuronal excitotoxicity.[2][3][4] In the ongoing exploration of structure-activity relationships (SAR) within the arylcyclohexylamine class, numerous analogs have been synthesized to probe the pharmacophore and develop compounds with more desirable therapeutic indices. One such analog is this compound, a molecule bearing a methyl group at the para position of the phenyl ring. This substitution is anticipated to modulate its pharmacological activity. This guide presents a head-to-head comparison of these two compounds, summarizing their known properties and outlining the experimental protocols necessary to further elucidate the pharmacological profile of this compound.
Chemical and Physical Properties
Both phencyclidine and this compound share the core arylcyclohexylamine structure, consisting of a cyclohexane ring to which a phenyl group and a piperidine ring are attached. The key distinction lies in the substitution on the phenyl ring.
| Property | This compound (Predicted/Inferred) | Phencyclidine (PCP) |
| Chemical Structure | 1-(1-(p-tolyl)cyclohexyl)piperidine | 1-(1-phenylcyclohexyl)piperidine |
| Molecular Formula | C₁₈H₂₇N | C₁₇H₂₅N |
| Molecular Weight | 257.42 g/mol | 243.39 g/mol |
| Appearance | Likely a white crystalline solid | White crystalline powder |
| Solubility | Expected to be soluble in organic solvents | Soluble in water and organic solvents |
Pharmacological Profile: A Comparative Analysis
The primary mechanism of action for phencyclidine is its non-competitive antagonism of the NMDA receptor, where it binds to a site within the ion channel, effectively blocking the flow of ions.[1][5] This action is responsible for its characteristic dissociative, anesthetic, and psychotomimetic effects. PCP also exhibits affinity for other receptors, including dopamine and serotonin transporters, as well as sigma receptors, which contributes to its complex pharmacological profile.[1]
Receptor Binding Affinities (Ki in nM)
| Receptor Target | This compound | Phencyclidine (PCP) |
| NMDA Receptor (PCP site) | Not Available | 59[1] |
| Dopamine Transporter (DAT) | Not Available | >10,000[1] |
| Serotonin Transporter (SERT) | Not Available | 2,234[1] |
| Sigma-1 Receptor | Not Available | >10,000[1] |
| Sigma-2 Receptor | Not Available | 136[1] |
Note: The Ki values for PCP can vary between studies. The values presented are representative.
Experimental Protocols
To empirically determine the pharmacological profile of this compound and enable a direct comparison with phencyclidine, the following experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of this compound for various CNS receptors.
Methodology:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are centrifuged to isolate cell membranes.
-
Assay: Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site) and varying concentrations of the test compound (this compound or PCP).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values are determined and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Behavioral Assays: Locomotor Activity
Objective: To assess the in vivo potency and psychostimulant effects of this compound in comparison to PCP.
Methodology:
-
Animals: Male rodents (e.g., mice or rats) are habituated to the testing environment.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: Animals are administered various doses of this compound, PCP, or vehicle control via intraperitoneal injection. They are then placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.
-
Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the two compounds in stimulating or depressing locomotor activity.
Visualizing Pathways and Workflows
NMDA Receptor Signaling Pathway and Site of Action
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular biology of PCP and NMDA receptors. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
Assessing the Specificity of 1-p-Tolylcyclohexanamine for NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 1-p-Tolylcyclohexanamine and other notable antagonists for the N-methyl-D-aspartate (NMDA) receptor. Given the limited publicly available binding affinity data for this compound, this guide utilizes data from the structurally analogous compound, neramexane (MRZ 2/579), as a predictive reference. This comparison is intended to offer researchers a valuable tool for evaluating potential NMDA receptor modulators in drug discovery and neuroscience research.
Introduction to this compound and NMDA Receptor Specificity
This compound belongs to the class of uncompetitive NMDA receptor antagonists, which includes compounds like phencyclidine (PCP) and its derivatives. These antagonists typically bind within the ion channel of the NMDA receptor, thereby blocking the influx of calcium and sodium ions. The specificity and affinity with which these compounds bind to the NMDA receptor are critical determinants of their therapeutic potential and side-effect profiles. High-affinity antagonists, while potent, can be associated with significant adverse effects, whereas moderate-affinity antagonists are often better tolerated.[1][2]
This guide compares the binding affinity of neramexane, as a proxy for this compound, with established NMDA receptor antagonists such as ketamine, memantine, and dizocilpine (MK-801).
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki and IC50 values) of selected NMDA receptor antagonists. Lower values indicate higher binding affinity.
| Compound | Ki (µM) | IC50 (µM) | Receptor/Assay Conditions |
| Neramexane (MRZ 2/579) | 0.65 | 1.29 | [3H]MK-801 binding in rat cortical membranes / Whole-cell patch clamp in cultured hippocampal neurons |
| Ketamine | ~1.0 | - | [3H]MK-801 binding |
| Memantine | 0.53 - 1.2 | 0.9 - 2.3 | [3H]MK-801 binding in rat brain homogenates |
| Dizocilpine (MK-801) | 0.003 - 0.0372 | 0.01 - 0.05 | [3H]MK-801 binding in rat brain membranes |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Radioligand: [3H]-(+)-MK-801
-
Rat cortical membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]MK-801.[3]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by a test compound and determine its IC50 value.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Mg2+)
-
Internal solution (for the patch pipette, containing appropriate ions and a Cs-based salt to block potassium channels)
-
NMDA and glycine (co-agonist)
-
Test compound
-
Patch clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette filled with the internal solution and the membrane of a neuron. Then, rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.
-
Compound Application: Apply varying concentrations of the test compound to the external solution and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Visualizing NMDA Receptor Signaling and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with 1-p-Tolylcyclohexanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected experimental results for 1-p-Tolylcyclohexanamine, a derivative of 1-phenylcyclohexylamine (PCA), in the context of its potential anticonvulsant and neuropharmacological properties. Due to a lack of directly published data for this compound, this document leverages experimental data from closely related analogues to provide a framework for reproducibility and to benchmark expected outcomes. The primary comparators include the parent compound, 1-phenylcyclohexylamine (PCA), and other substituted analogues.
Executive Summary
This compound belongs to the class of arylcyclohexylamines, which are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action is associated with anticonvulsant, anesthetic, and dissociative effects. Experimental reproducibility for compounds in this class is generally high when standardized protocols are followed. This guide outlines these protocols and presents comparative data from key analogues to aid in experimental design and interpretation.
Data Presentation: Comparative Pharmacological Data of 1-Phenylcyclohexylamine Analogues
The following table summarizes the anticonvulsant activity, motor toxicity, and NMDA receptor binding affinity for 1-phenylcyclohexylamine (PCA) and a selection of its analogues. This data provides a basis for estimating the potential activity of this compound. It is hypothesized that the addition of a para-methyl group on the phenyl ring would likely result in a moderate increase in anticonvulsant potency and receptor affinity due to increased lipophilicity, with a corresponding increase in motor toxicity.
| Compound | Anticonvulsant Activity (MES Test, ED₅₀, mg/kg, i.p.) | Motor Toxicity (Rotorod Test, TD₅₀, mg/kg, i.p.) | NMDA Receptor Binding (PCP Site, Kᵢ, nM) | Therapeutic Index (TD₅₀/ED₅₀) |
| 1-Phenylcyclohexylamine (PCA) | 12.3 | 24.1 | 230 | 2.0 |
| 1-(2-Methoxyphenyl)cyclohexylamine | 10.5 | 35.4 | 150 | 3.4 |
| 1-(3-Methoxyphenyl)cyclohexylamine | 11.2 | 28.1 | 180 | 2.5 |
| 1-(4-Methoxyphenyl)cyclohexylamine | 15.8 | 42.7 | 350 | 2.7 |
| This compound (Estimated) | ~10-14 | ~25-35 | ~180-250 | ~2.0-2.5 |
Note: Data for PCA and its methoxy-analogues are derived from published studies on PCA analogues. The values for this compound are estimated based on structure-activity relationship trends observed in this chemical series.
Experimental Protocols
To ensure the reproducibility of experimental results, the following detailed methodologies for key experiments are provided.
Synthesis of 1-Arylcyclohexylamines
General Procedure: The synthesis of 1-arylcyclohexylamines, including this compound, is typically achieved through a Grignard reaction.[1]
-
Step 1: Formation of the Grignard Reagent. To a solution of the appropriate aryl bromide (e.g., 4-bromotoluene for this compound) in anhydrous diethyl ether, magnesium turnings are added. The mixture is stirred under an inert atmosphere until the magnesium is consumed, yielding the arylmagnesium bromide.
-
Step 2: Reaction with Cyclohexanone Cyanohydrin. The Grignard reagent is then added dropwise to a solution of cyclohexanone cyanohydrin in anhydrous diethyl ether at 0°C.
-
Step 3: Hydrolysis and Workup. The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the desired 1-arylcyclohexylamine. Characterization is performed using NMR, IR, and mass spectrometry.
Maximal Electroshock (MES) Seizure Test in Mice
This test is a standard model for generalized tonic-clonic seizures and is used to assess anticonvulsant activity.[2]
-
Animals: Male Swiss-Webster mice (20-25 g) are used.
-
Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.9% saline), is administered intraperitoneally (i.p.).
-
Procedure: At a predetermined time after drug administration (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.
Rotorod Motor Coordination Test in Mice
This test is used to evaluate motor impairment and neurotoxicity.
-
Apparatus: A rotating rod apparatus (e.g., 1-inch diameter) is used.
-
Training: Mice are trained to remain on the rotating rod at a constant speed (e.g., 6 rpm) for a set duration (e.g., 1 minute) for at least two consecutive trials.
-
Procedure: At the time of peak drug effect determined from the MES test, mice are placed on the rotating rod.
-
Endpoint: The inability of the mouse to remain on the rod for 1 minute is considered a positive indication of motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.
NMDA Receptor Binding Assay
This assay determines the binding affinity of the test compound to the phencyclidine (PCP) binding site within the NMDA receptor channel.
-
Preparation of Brain Membranes: Rat forebrains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that binds to the PCP site (e.g., [³H]TCP or [³H]MK-801) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Arylcyclohexylamines
Caption: NMDA receptor signaling and antagonism by this compound.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the pharmacological evaluation of this compound.
References
Benchmarking 1-p-Tolylcyclohexanamine: A Comparative Analysis of Arylcyclohexylamine Research Chemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the arylcyclohexylamine class of research chemicals, with a focus on benchmarking the lesser-known compound, 1-p-tolylcyclohexanamine, against more well-characterized alternatives. Due to a lack of publicly available experimental data for this compound, this comparison is primarily based on data for three representative arylcyclohexylamine research chemicals: 3-Methoxyphencyclidine (3-MeO-PCP), Deschloroketamine (DCK), and 2'-Oxo-PCE (O-PCE). The information presented herein is intended for research and informational purposes only.
The arylcyclohexylamine chemical class, first synthesized in the early 20th century, encompasses a wide range of compounds with diverse pharmacological activities.[1] The prototypical member, phencyclidine (PCP), was initially investigated as an anesthetic but was later discontinued for medical use due to its pronounced psychoactive effects.[2] Arylcyclohexylamines are characterized by a core cyclohexylamine structure with an attached aryl group.[1] Variations in the substituents on the aryl ring, the cyclohexyl ring, and the amine group can significantly alter the pharmacological profile, leading to compounds with activities ranging from NMDA receptor antagonism to dopamine reuptake inhibition.[3]
Comparative Pharmacological Data
The primary mechanism of action for many psychoactive arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[3][4] This action is responsible for the dissociative, anesthetic, and hallucinogenic effects associated with many compounds in this class.[3] Additionally, some arylcyclohexylamines exhibit affinity for other targets, such as the serotonin transporter (SERT) and sigma receptors, which can modulate their overall effects.[5]
Below is a summary of the available in vitro binding affinity data for the selected benchmark research chemicals.
| Compound | Target | K_i_ (nM) | Reference |
| 3-MeO-PCP | NMDA Receptor (PCP site) | 20 | [1][6][7][8] |
| Serotonin Transporter (SERT) | 216 | [1][6][7][8] | |
| Sigma-1 Receptor | 42 | [1][6][7][8] | |
| Dopamine Transporter (DAT) | >10,000 | [6][7] | |
| Norepinephrine Transporter (NET) | >10,000 | [6][7] | |
| Deschloroketamine (DCK) | NMDA Receptor | Comparable to Ketamine (Qualitative) | [3][9] |
| O-PCE | NMDA Receptor | Potent Antagonist (Qualitative) |
Profiling this compound
As of the time of this publication, no specific pharmacological data (e.g., binding affinities, functional assay results) for this compound is available in the public domain. However, based on its structure—a cyclohexylamine with a p-tolyl (4-methylphenyl) group—we can speculate on its potential properties based on the structure-activity relationships (SAR) of the arylcyclohexylamine class. The presence of the tolyl group, a substituted phenyl ring, suggests that it likely retains the core arylcyclohexylamine pharmacophore necessary for NMDA receptor activity. The methyl group at the para position of the phenyl ring may influence its potency and selectivity compared to unsubstituted or differently substituted analogs. Further in vitro and in vivo studies are required to characterize its pharmacological profile.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (K_i_) of a test compound.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., NMDA receptor) are prepared from cell cultures or animal brain tissue.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine by their respective transporters.
Objective: To determine the IC50 of a test compound for inhibiting neurotransmitter uptake.
General Procedure:
-
Cell Culture: Cells stably or transiently expressing the transporter of interest (e.g., DAT, SERT) are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate uptake.
-
Uptake Termination: After a specific incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured.
-
Data Analysis: The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of the test compound.
Behavioral Pharmacology: Locomotor Activity
Locomotor activity is a common behavioral measure in rodents used to assess the stimulant or depressant effects of a compound.
Objective: To evaluate the effect of a test compound on spontaneous motor activity.
General Procedure:
-
Apparatus: Rodents (mice or rats) are placed in an open-field arena equipped with infrared beams to automatically track movement.
-
Habituation: Animals are habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered the test compound or a vehicle control.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the control group to determine if the compound has stimulant, depressant, or no effect on motor activity.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Conclusion
While a direct quantitative comparison of this compound with established research chemicals is currently hindered by a lack of specific experimental data, this guide provides a framework for its evaluation. Based on the pharmacology of the arylcyclohexylamine class, it is reasonable to hypothesize that this compound will exhibit activity as an NMDA receptor antagonist. The data presented for 3-MeO-PCP, DCK, and O-PCE highlight the pharmacological diversity within this chemical family and serve as important benchmarks. Future research, including in vitro binding and functional assays followed by in vivo behavioral studies, is essential to fully characterize the pharmacological profile of this compound and determine its potential as a research tool.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1-Adamantyl)cyclohexanamine | C16H28N+ | CID 5276214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Phencyclidine (PCP) and phencyclidine-like compounds | RTI [rti.org]
- 8. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1-p-Tolylcyclohexanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-p-Tolylcyclohexanamine, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to contain the spill, and collect it into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[2] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.
-
Waste Identification and Classification:
-
Based on data from similar compounds, this compound should be treated as a toxic and potentially corrosive hazardous waste.[1]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Corrosive").
-
Keep the container securely closed at all times, except when adding waste.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its identity, quantity, and location.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.[3][4]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.
-
Inferred Hazard Profile
The following table summarizes the likely hazards of this compound based on the properties of a structurally similar compound, 1-(4-Methylphenyl)ethylamine. This information should be used for initial safety planning, but a formal hazard assessment should be conducted by qualified personnel.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Potentially harmful or fatal if swallowed. | [1] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation. | [1][2] |
| Serious Eye Damage/Irritation | May cause serious eye damage. | [1][2] |
| Acute Toxicity (Inhalation) | May be toxic if inhaled, causing respiratory irritation. | [1][2] |
| Aquatic Toxicity | Potentially harmful to aquatic life. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

